Product packaging for Calcium specific chelator(Cat. No.:CAS No. 79735-36-7)

Calcium specific chelator

Cat. No.: B1206197
CAS No.: 79735-36-7
M. Wt: 778.7 g/mol
InChI Key: WARSACMOUCQYSU-UHFFFAOYSA-N
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Description

Significance of Calcium Ion Homeostasis in Biological Systems Research

The maintenance of calcium ion (Ca2+) homeostasis is fundamental to the proper functioning of virtually all biological systems. nih.gov Calcium ions are pivotal second messengers, participating in a vast array of cellular processes that include signal transduction, neurotransmitter release, muscle contraction, and fertilization. wikipedia.org The concentration of free cytosolic Ca2+ is tightly regulated, with a steep gradient maintained between the intracellular and extracellular environments. frontiersin.org This precise control allows for transient and localized changes in Ca2+ concentration to act as signals that trigger specific cellular responses. nih.gov

In research, understanding Ca2+ homeostasis is crucial as its dysregulation is implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. mdpi.comfrontiersin.org The ability to study the spatiotemporal dynamics of Ca2+ signaling provides invaluable insights into the mechanisms underlying both health and disease. frontiersin.org Researchers investigate how cells utilize Ca2+ influx through plasma membrane channels and release from intracellular stores, such as the endoplasmic reticulum, to generate complex signaling cascades. nih.gov The study of Ca2+-binding proteins like calmodulin and troponin-C, which act as sensors and effectors of calcium signals, is also a key area of investigation. wikipedia.org

Role of Chelating Agents in Modulating Calcium Dynamics for Scientific Inquiry

Chelating agents are chemical compounds that can form multiple bonds with a single metal ion. scbt.com In the context of calcium research, specific chelators are employed to selectively bind with Ca2+ ions, thereby reducing their free concentration in a given environment. This "buffering" of Ca2+ levels is a powerful technique for probing the role of calcium in various biological phenomena. science.gov By introducing a calcium chelator, researchers can effectively mimic a state of low intracellular calcium or prevent Ca2+-dependent events from occurring, thus elucidating the necessity of calcium for a particular process. frontiersin.org

The applications of calcium chelators in scientific inquiry are diverse. They are used to investigate the downstream effects of calcium signaling pathways by observing the consequences of their disruption. nih.gov For instance, the application of a chelator can help determine if a specific cellular response, such as gene expression or enzyme activation, is dependent on an increase in intracellular calcium. frontiersin.org Furthermore, chelators are instrumental in dissecting the complex interplay between different signaling molecules and pathways by selectively removing the influence of calcium. scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42N2O18 B1206197 Calcium specific chelator CAS No. 79735-36-7

Properties

CAS No.

79735-36-7

Molecular Formula

C35H42N2O18

Molecular Weight

778.7 g/mol

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-methylanilino]acetate

InChI

InChI=1S/C35H42N2O18/c1-23-10-11-29(37(17-34(44)54-21-50-26(4)40)18-35(45)55-22-51-27(5)41)31(14-23)47-13-12-46-30-9-7-6-8-28(30)36(15-32(42)52-19-48-24(2)38)16-33(43)53-20-49-25(3)39/h6-11,14H,12-13,15-22H2,1-5H3

InChI Key

WARSACMOUCQYSU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=CC=CC=C2N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=CC=CC=C2N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Other CAS No.

79735-36-7

Synonyms

4-methyl-1,2-bis(2,2'-bis(carboxymethyl)aminophenoxy)ethane acetoxymethyl tetraester
calcium specific chelator
MAPTAM buffe

Origin of Product

United States

Fundamental Principles of Calcium Chelation

Theoretical Underpinnings of Metal-Ligand Coordination in Calcium Chelation

The formation of a stable complex between a calcium chelator and a Ca²⁺ ion is a classic example of metal-ligand coordination. This process is governed by fundamental principles of chemical bonding and thermodynamics, which dictate the affinity and specificity of the interaction.

Molecular Orbitals and Electron Donor-Acceptor Interactions in Chelator-Calcium Complex Formation

The bond between a calcium ion and a chelator is a coordinate covalent bond, formed through the interaction of molecular orbitals. nih.govthermofisher.comnih.gov The chelator, or ligand, possesses atoms with lone pairs of electrons, such as oxygen and nitrogen, which act as electron donors. nih.gov The calcium ion, a positively charged metal ion, functions as an electron acceptor. nih.gov

According to molecular orbital theory, the atomic orbitals of the ligand's donor atoms and the valence orbitals of the calcium ion combine to form new molecular orbitals: bonding orbitals of lower energy and anti-bonding orbitals of higher energy. core.ac.ukresearchgate.net The donated electrons from the ligand occupy the lower-energy bonding orbitals, resulting in a stable complex. researchgate.net The geometry of the chelator is crucial, as it pre-organizes the donor atoms to form a coordination cavity that fits the Ca²⁺ ion, creating a multi-dentate ("many-toothed") interaction that significantly enhances stability—a phenomenon known as the chelate effect. wikipedia.orgsemanticscholar.org This effect is entropically favorable as one chelator molecule displaces multiple water molecules that were solvating the calcium ion. wikipedia.org

The nature of the donor atoms and their arrangement dictates the strength and selectivity of the chelation. For instance, the replacement of aliphatic nitrogen atoms in EGTA with the less basic aromatic nitrogens in BAPTA reduces the latter's affinity for protons, making its calcium binding less dependent on pH in physiological ranges. dojindo.com

Thermodynamics and Kinetics of Calcium Binding

The effectiveness of a calcium chelator is quantitatively described by its thermodynamic and kinetic parameters. These values determine how strongly and how quickly a chelator binds to and releases calcium ions.

The strength of the interaction between a chelator and a calcium ion at equilibrium is defined by the equilibrium constant (Kₐ) or, more commonly, its reciprocal, the dissociation constant (Kₔ). A lower Kₔ value signifies a higher affinity of the chelator for calcium.

Research has meticulously characterized the Kₔ values for various calcium chelators under different conditions. For example, BAPTA exhibits a high affinity for Ca²⁺, with a Kₔ of approximately 1.1 x 10⁻⁷ M (110 nM) in 0.1 M KCl. nih.gov The affinity of BAPTA-type chelators can be modulated by adding electron-withdrawing or electron-donating groups to the aromatic rings. nih.govgoogle.com For instance, 5,5'-dibromo BAPTA has a lower affinity for Ca²⁺ (Kₔ ≈ 1.6 µM) compared to the higher-affinity 5,5'-dimethyl BAPTA. thermofisher.com EGTA also shows high affinity for calcium, though its apparent Kₔ is highly pH-dependent. nih.govoup.com In contrast, EDTA binds both Ca²⁺ and Mg²⁺ with high affinity and thus exhibits lower selectivity for calcium in a biological context. nih.gov

ChelatorDissociation Constant (Kₔ) for Ca²⁺Dissociation Constant (Kₔ) for Mg²⁺Experimental ConditionsReference
BAPTA1.1 x 10⁻⁷ M (110 nM)1.7 x 10⁻² M (17 mM)0.1 M KCl nih.govgoogle.com
BAPTA800 nM (intracellular)Not specifiedIntact human red cells nih.gov
5,5'-Dimethyl BAPTA~40 nMNot specifiedStandard salt solutions nih.gov
5,5'-Dibromo BAPTA1.6 µMNot specifiedpH 7.2 thermofisher.com
EGTA~150 nM~1 mMpH 7.2, 1 mM Mg²⁺ oup.com
EDTA~170 nM~2 mMpH 7.0 semanticscholar.org

While binding affinity describes the equilibrium state, the kinetics of the interaction—how fast the chelator binds (association rate constant, kₒₙ) and releases (dissociation rate constant, kₒff) calcium—are critical for understanding their effects on dynamic cellular calcium signals. The ratio of kₒff to kₒₙ determines the dissociation constant (Kₔ = kₒff / kₒₙ). nih.gov

Studies using methods like temperature-jump relaxation have provided insights into these kinetic parameters under physiological-like conditions. core.ac.ukhelsinki.fi BAPTA and its derivatives are known for their rapid binding and release of Ca²⁺, with kₒₙ values in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. core.ac.ukhelsinki.fi This is significantly faster than EGTA, which has a much smaller binding rate constant for calcium (in the range of 3 x 10⁶ M⁻¹s⁻¹) because, at neutral pH, protons must first dissociate from the chelator before calcium can bind. core.ac.ukhelsinki.fi This kinetic difference makes BAPTA a more effective buffer for rapid calcium transients. oup.com

ChelatorAssociation Rate (kₒₙ) (M⁻¹s⁻¹)Dissociation Rate (kₒff) (s⁻¹)Experimental ConditionsReference
BAPTA6 x 10⁸100pH 7.2, 22°C core.ac.uk
EGTA1.5 x 10⁶~0.2pH 7.2, 22°C core.ac.ukoup.com
H-EDTA~3 x 10⁶Not specifiedpH 7.2, 22°C core.ac.uk
Fura-2~10⁸ - 10⁹~100pH 7.2, 22°C helsinki.fi
Equilibrium Constants and Binding Affinity Research

Selectivity Mechanisms of Calcium Specific Chelators Over Other Divalent Cations

A key feature of a useful biological calcium chelator is its ability to bind Ca²⁺ with high selectivity over other abundant divalent cations, particularly magnesium (Mg²⁺), which is present at much higher concentrations in the cytosol.

The high selectivity of chelators like BAPTA and EGTA for Ca²⁺ over Mg²⁺ is a result of structural and thermodynamic factors. BAPTA, for example, has a selectivity for Ca²⁺ over Mg²⁺ of about 10⁵. thermofisher.com This remarkable selectivity stems from its molecular structure. The parent compound of BAPTA, EGTA, achieves its selectivity through the optimal length of its ethylene (B1197577) glycol bridge. The introduction of benzene (B151609) rings in BAPTA, replacing the more flexible methylene (B1212753) links in EGTA, creates a more rigid structure. nih.gov

The ionic radius of Ca²⁺ (approximately 1.0 Å) is significantly larger than that of Mg²⁺ (approximately 0.72 Å). The pre-organized, rigid cavity of BAPTA is sterically optimized to accommodate the larger Ca²⁺ ion, leading to a more stable complex. The smaller Mg²⁺ ion does not fit as well into this cavity, resulting in weaker coordination and a much higher dissociation constant. researchgate.net Furthermore, the energy required to dehydrate the smaller, more charge-dense Mg²⁺ ion before it can bind to the chelator is higher than that for Ca²⁺, further disfavoring Mg²⁺ binding.

In contrast, chelators like EDTA are more flexible and can more readily adapt their conformation to bind the smaller Mg²⁺ ion, leading to lower selectivity between Ca²⁺ and Mg²⁺. semanticscholar.org This structural rigidity is therefore a key design principle for achieving high calcium selectivity in a magnesium-rich environment.

Discrimination Against Other Essential Metal Ions (e.g., Zinc, Iron)

The selective binding of calcium ions (Ca²⁺) in the presence of other biologically important metal ions, such as zinc (Zn²⁺) and iron (Fe²⁺/Fe³⁺), is a critical aspect of a chelator's specificity. This discrimination is largely governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. nih.gov Calcium, being a "hard" Lewis acid, preferentially binds to "hard" Lewis bases, which are typically oxygen-containing ligands. libretexts.org In contrast, zinc and iron have softer characteristics and can form stable complexes with both "soft" nitrogen or sulfur donors and hard oxygen donors. nih.govlibretexts.org

Chelators designed for calcium specificity, therefore, often feature a predominance of hard donor atoms, such as the oxygen atoms in carboxylate and phosphate (B84403) groups. libretexts.orgrsc.org For example, chelators like EDTA (ethylenediaminetetraacetic acid) and its derivatives demonstrate varying affinities for different metal ions based on the stability constants of the resulting complexes. The stability constant for the Fe³⁺-EDTA complex is significantly higher than that for the Ca²⁺-EDTA complex, meaning EDTA will preferentially bind to ferric iron if present. waterlinepublication.org.uk This principle is exploited in chelation therapy, where a chelating agent with a higher affinity for a toxic metal than for essential metals like calcium is used. nih.gov

The ability of a chelator to be specific for Ca²⁺ over other ions like Zn²⁺ can be engineered by modifying the chelator's structure. For instance, the use of nitrogen donor atoms in chelators like TPEN makes them selective for zinc over harder cations like calcium. nih.gov Conversely, to favor calcium binding, the ligand architecture is designed to create a coordination environment that is sterically and electronically favorable for the larger ionic radius and flexible coordination geometry of Ca²⁺, while being less suitable for the smaller and more defined coordination preferences of ions like Zn²⁺ and Mg²⁺. libretexts.org

It is important to note that high dietary levels of calcium can impair the absorption of zinc, and supplemental iron can also decrease zinc absorption, highlighting the competitive nature of these metal ions for binding sites. oregonstate.edursc.org

Structural Determinants of Calcium Specificity in Chelator Design

The design of chelators with high specificity for calcium ions is a nuanced process that relies on a deep understanding of the structural and chemical properties of the Ca²⁺ ion and its interactions with ligands.

Stereochemistry and Geometric Configurations of Chelator-Calcium Complexes

The stereochemistry of a chelator plays a pivotal role in its selectivity for calcium. The flexible coordination geometry of the Ca²⁺ ion allows it to adopt various coordination numbers, typically ranging from 6 to 9, with 7 and 8 being the most common. libretexts.orgiucr.orgresearchgate.net This contrasts with more rigid ions like Mg²⁺, which strongly prefers an octahedral (6-coordinate) geometry. libretexts.org Chelators that can readily adapt their conformation to accommodate the larger ionic radius and higher coordination numbers of Ca²⁺ will exhibit greater specificity.

The spatial arrangement of donor atoms within the chelator molecule must create a cavity that matches the size of the Ca²⁺ ion. For instance, the unique stereochemistry of certain chelating agents, such as sodium L-tartrate dibasic dihydrate, promotes selective binding. scbt.com The resulting chelator-calcium complexes often exhibit complex three-dimensional structures, such as the distorted dodecahedral geometry observed in a Ca(II) complex with a dipyrromethene ligand. capes.gov.br In proteins, the configuration of ligands' oxygen atoms can be classified into planar, hemi-directed, and holo-directed geometries, with the latter being typical for tightly bound Ca²⁺ in a bipyramidal pentagonal arrangement. researchgate.net

Influence of Ligand Architecture on Coordination Number and Geometry

The architecture of the ligand is a primary determinant of the coordination number and geometry of the resulting calcium complex. The size and shape of the ligand can influence how many ligands can fit around the central metal ion. libretexts.org Large, multidentate ligands are particularly effective at achieving high Ca²⁺ specificity. libretexts.org

The coordination number of Ca²⁺ in complexes can vary widely. For example, in a study of calcium complexes with carboxylate groups, coordination numbers of 8, 7, 6, and 9 were observed in that order of frequency. libretexts.org In contrast, a comprehensive analysis of calcium-binding sites in proteins showed that EF-hand sites typically have a coordination number of 7, while non-EF-hand sites have a lower coordination number of 6. researchgate.net

Role of Functional Groups in Calcium Coordination (e.g., Carboxylates, Amines, Phosphates)

The type of functional groups within the chelator that act as electron-pair donors (ligands) is fundamental to calcium specificity. As a hard acid, Ca²⁺ has a strong preference for hard oxygen donor ligands over softer nitrogen or sulfur donors. libretexts.org

Carboxylates (-COO⁻): Carboxylate groups are ubiquitous in calcium-specific chelators. They can bind to calcium in several modes: unidentate (one oxygen binds), bidentate (both oxygens bind), or a mixed mode. libretexts.org The carboxylate anion can form bonds directly with calcium or influence electrostatic interactions. nih.gov Studies have shown that stronger Ca-binding carboxylates have a more pronounced effect on processes like hydroxyapatite (B223615) crystallization. rsc.org

Phosphates (-PO₄³⁻): Phosphate groups are also crucial in calcium binding, particularly in biological systems. rsc.orgnih.gov Like carboxylates, they provide hard oxygen donor atoms. The cooperative interaction between phosphate and carboxylate groups can enhance the selective detection of calcium ions. rsc.org In some biological contexts, carboxylate groups play a primary role in inhibiting calcium oxalate (B1200264) monohydrate formation, while both phosphate and carboxylate groups are important for initiating and promoting calcium oxalate dihydrate formation. nih.gov

Functional GroupPreferred Binding Mode with Ca²⁺Role in Chelation
Carboxylate Unidentate, BidentatePrimary hard oxygen donor, crucial for high affinity and specificity. libretexts.orgnih.gov
Amine Weaker interactionProvides structural backbone and contributes to the chelate effect. libretexts.org
Phosphate Hard oxygen donorImportant in biological systems, often works cooperatively with carboxylates. rsc.orgnih.gov

Impact of Environmental Factors on Chelator-Calcium Interactions (e.g., pH, Temperature)

The interaction between a chelator and a calcium ion is not static but is influenced by environmental conditions such as pH and temperature.

pH: The pH of the surrounding medium has a significant effect on the chelation process. As the pH decreases (becomes more acidic), the concentration of protons (H⁺) increases. These protons can compete with Ca²⁺ ions for the binding sites on the chelator, particularly the carboxylate groups, thereby reducing the effectiveness of chelation. waterlinepublication.org.uk For many chelators, including EDTA, calcium chelation is optimal at neutral to alkaline pH values. waterlinepublication.org.uknih.gov For instance, with EDTA, protons will outcompete calcium ions at a pH below 6. waterlinepublication.org.uk The binding of calcium to phosphate also increases with alkalosis (higher pH). derangedphysiology.com

Temperature: Temperature can also influence the stability of the chelator-calcium complex. For some chelators, an increase in temperature can lead to an increase in the apparent calcium association constant. nih.gov For example, the apparent calcium association constants for EGTA and BAPTA increase with a temperature rise from 1 to 36°C. nih.gov However, for other systems, such as certain peptide-based chelators, an appropriate temperature can accelerate the chelation rate, but excessive temperatures can alter the chelator's conformation and hinder or even reverse the chelation process. mdpi.comthescipub.com Studies on EDTA have shown that its ability to bind calcium decreases as the temperature is increased from 20°C to 90°C. dergipark.org.tr

Environmental FactorEffect on Calcium ChelationExample
pH Lower pH (acidic) reduces chelation efficiency due to proton competition. Optimal chelation often occurs at neutral to alkaline pH. waterlinepublication.org.ukresearchgate.netFor EDTA, protons outcompete Ca²⁺ below pH 6. waterlinepublication.org.uk
Temperature Can either increase or decrease chelation stability depending on the specific chelator. Excessive heat can denature some chelators. nih.govmdpi.comdergipark.org.trApparent Ca²⁺ affinity of EGTA and BAPTA increases from 1 to 36°C. nih.gov EDTA's calcium binding decreases from 20 to 90°C. dergipark.org.tr

Research Methodologies for Investigating Calcium Specific Chelators

Computational Chemistry and In Silico Approaches

Computational chemistry and in silico methods have become indispensable in the study of calcium chelators. They offer a powerful framework for moving beyond traditional trial-and-error experimental approaches to a more rational design strategy. mdpi.com These methods allow for the detailed examination of chelator-calcium interactions at an atomic level, providing insights that are often difficult to obtain through empirical studies alone. mdpi.com

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for designing novel chelators and analyzing their interactions with calcium ions. By simulating these interactions, researchers can predict the efficacy and specificity of potential chelating agents before they are synthesized, saving significant time and resources. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.ua In the context of calcium chelation, DFT calculations are pivotal for predicting the electronic properties of both the chelator and its calcium complex. mdpi.com By analyzing the electron density, DFT can elucidate the nature of the chemical bonds between the calcium ion and the ligand's coordinating atoms. mdpi.com

Quantum chemical calculations using DFT can reveal the chemical reactivity of chelators through frontier molecular orbital theory. frontiersin.org For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's ability to donate or accept electrons. A study comparing N,N-bis(carboxymethyl)-L-glutamic acid (GLDA) and N-(hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) used DFT to show that GLDA's higher HOMO energy suggests a greater tendency to donate electrons, correlating with stronger chelating ability under certain conditions. frontiersin.org The energy gap between HOMO and LUMO also provides information about the molecule's stability and reactivity.

Natural Bond Orbital (NBO) analysis, a feature of DFT, can further characterize the donor-acceptor interactions within the chelate complex, quantifying the charge transfer between the ligand and the calcium ion. mdpi.com Similarly, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density and characterize the nature of the Ca-N and Ca-O bonds, determining their degree of ionic versus covalent character. mdpi.com

Table 1: DFT-Calculated Quantum Chemical Properties of Chelators

Chelator HOMO (eV) LUMO (eV) Energy Gap (eV) Source
GLDA -5.78 -0.65 5.13 frontiersin.org
HEDTA -6.21 -0.89 5.32 frontiersin.org

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of chelators and their interactions with calcium ions in a simulated environment, often including explicit solvent molecules. tandfonline.commdpi.com This technique is invaluable for understanding how chelators recognize, bind, and encapsulate calcium ions.

MD simulations can reveal the conformational changes that occur in a chelator upon binding to calcium. For example, simulations have been used to study the chelation of Ca2+ by G3.5 PAMAM dendrimers, showing that the dendrimer can effectively chelate calcium ions. tandfonline.com The simulations can also provide information on the stability of the resulting complex over time. mdpi.com

A key analytical tool used in MD simulations is the radial distribution function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. nih.gov In the context of calcium chelation, RDFs can identify the specific atoms on the chelator that are most likely to interact with the calcium ion and the average distance of these interactions. tandfonline.comnih.gov For instance, MD simulations of diethylenetriaminepentaacetic acid (DTPA) with calcium carbonate (CaCO3) showed strong interactions between the carbonyl oxygen atoms of DTPA and the Ca2+ ions at a radial distance of 2.25 Å. nih.govnih.gov

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. utrgv.edu In the study of calcium chelators, MC simulations are particularly useful for exploring the vast conformational space of a flexible ligand to find its most energetically favorable binding configurations with a calcium ion. frontiersin.org Unlike the deterministic nature of MD, the stochastic approach of MC allows it to overcome energy barriers more easily and sample a wider range of molecular geometries. orientjchem.org

MC simulations are often used to calculate the adsorption energy, which is a key metric for the interaction strength between a chelator and a metal ion. frontiersin.org By randomly altering the position, orientation, and internal coordinates of the chelator molecule relative to the calcium ion and accepting or rejecting the new state based on energy criteria, the simulation can identify the most stable complex. orientjchem.org A study comparing GLDA and HEDTA found that Monte Carlo calculations revealed GLDA to have a slightly higher adsorption energy for Ca2+ than HEDTA, indicating a stronger interaction. frontiersin.org

These simulations can be performed under various conditions, such as different temperatures, to find the most favorable adsorption configurations. frontiersin.org The process often involves an "annealing" schedule, where the temperature is gradually decreased to guide the system towards its global energy minimum. frontiersin.org

Table 2: Adsorption Energies from Monte Carlo Simulations

Chelator Ca2+ Adsorption Energy (kcal/mol) Source
GLDA -135.6 frontiersin.org
HEDTA -132.8 frontiersin.org

This table is interactive. Click on the headers to sort the data.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org The fundamental principle is that the variations in the activity of a group of molecules are dependent on the changes in their molecular properties. nih.gov For calcium chelators, QSAR can be used to develop models that predict the chelating efficacy or related biological effects based on calculated molecular descriptors. researchgate.net

The process involves several stages: selecting a set of compounds with known activities, calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological), and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. nih.govijnrd.org These models can provide insights into the mechanism of action and guide the design of new, more potent chelators. researchgate.netnih.gov For example, a QSAR study on calcium channel blockers, which are related to calcium regulation, identified that potency was dependent on factors like lipophilicity and specific electronic terms for different positions on the molecule. nih.gov While not directly studying chelators, this demonstrates the power of QSAR to correlate structural features with calcium-related activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a chelator) when bound to a second (the receptor, e.g., a protein or, in a simplified sense, a target ion) to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule binds to a protein's active site. mdpi.comresearchgate.net In the context of calcium-specific chelators, docking can be used to model the interaction between the chelator and the calcium ion, often within the binding pocket of a calcium-binding protein or to simply predict the geometry of the chelate complex itself. frontiersin.orgnih.gov

The process involves sampling different conformations of the ligand within the target site and then using a scoring function to rank them based on their binding affinity. nih.gov This allows for the identification of the most likely binding mode and an estimation of the binding strength. utrgv.edu Molecular docking has been used to analyze the calcium-chelating mechanism of peptides, identifying the specific amino acid residues and functional groups (like carbonyl groups from aspartic and glutamic acid) that interact with the calcium ion. frontiersin.orgresearchgate.net For instance, docking studies of the peptide LGKDQVRT identified that the carbonyl groups of specific amino acid residues were key to forming a complex with calcium. frontiersin.org

Molecular Dynamics (MD) Simulations for Dynamic Interaction Studies

Quantitative Structure-Activity Relationship (QSAR) Studies in Chelator Development

Spectroscopic and Physicochemical Characterization Techniques

The investigation of calcium-specific chelators relies on a suite of advanced spectroscopic and physicochemical techniques. These methods provide detailed insights into the structural, thermodynamic, and interactive properties of chelators and their calcium complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Chelates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of calcium-chelator complexes in solution. nih.gov By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about atomic connectivity and spatial proximity.

Research Findings:

Proton (¹H) NMR is frequently used to study the binding of calcium by observing changes in the chemical shifts of protons within the chelator molecule upon complexation. researchgate.net For instance, the complexation of divalent metal cations, including Ca²⁺, with ethylenediaminetetraacetic acid (EDTA) results in unique signal shifts, allowing for the identification of the complex. researchgate.net

While direct detection of calcium is possible using the ⁴³Ca isotope, its low natural abundance and quadrupolar nature present significant challenges. acs.org However, recent advancements, such as ⁴³Ca dynamic nuclear polarization (DNP) NMR on frozen solutions, have enhanced the sensitivity of ⁴³Ca NMR. This approach has been successfully used to gain structural insights into calcium complexes with ligands like EDTA and L-aspartic acid. acs.org Two-dimensional (2D) ¹H–⁴³Ca correlation experiments can reveal specific Ca²⁺–ligand interactions. acs.org

Fluorine-19 (¹⁹F) NMR offers an alternative approach, particularly for studying chelators that have been fluorinated. The high sensitivity of ¹⁹F chemical shifts to the local electronic environment makes it a sensitive probe for calcium binding. researchgate.net This method allows for the determination of the amounts of free and calcium-bound chelator, as well as the rates of their interconversion, especially when the exchange is slow on the NMR timescale. researchgate.net

Solid-state NMR (ssNMR) is also employed, particularly for studying insoluble or poorly soluble calcium chelates or for investigating these interactions within complex biological matrices like bone or cell walls. rsc.org Techniques like cross-polarization (CP) and magic-angle spinning (MAS) are used to obtain high-resolution spectra of solid samples. rsc.org

Table 1: NMR Techniques for Calcium Chelator Characterization

NMR TechniqueNucleus ObservedInformation ObtainedKey Findings/Applications
Proton (¹H) NMR ¹HChanges in chemical shifts upon Ca²⁺ binding, conformational changes.Used to confirm complexation with chelators like EDTA. researchgate.net
⁴³Ca DNP NMR ⁴³CaDirect observation of the calcium ion's local environment, coordination geometry.Enables structural insights into Ca²⁺ complexes with ligands like EDTA and L-aspartic acid in frozen solutions. acs.org
Fluorine-19 (¹⁹F) NMR ¹⁹FSensitive to changes in the electronic environment upon Ca²⁺ binding in fluorinated chelators.Allows for quantification of free and bound species and kinetic analysis. researchgate.net
Solid-State NMR ¹H, ¹³C, ³¹P, etc.Structure and dynamics of calcium chelates in the solid state.Applicable to insoluble complexes and interactions within biological solids. rsc.org

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a primary technique for determining the precise three-dimensional atomic structure of crystalline materials. thermofisher.com For calcium-specific chelators, single-crystal XRD can provide definitive information on bond lengths, bond angles, and the coordination geometry of the calcium ion within the chelate complex in the solid state. iastate.edu

Research Findings:

XRD analysis relies on the principle that X-rays are diffracted by the electrons of atoms in a crystal, creating a unique diffraction pattern. thermofisher.com This pattern is a function of the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted X-rays, a detailed model of the crystal structure can be constructed. iastate.edu

For example, single-crystal XRD studies on calcium malonate hydrate (B1144303) revealed that it crystallizes in a monoclinic system and forms a layered polymeric structure. researchgate.net In this structure, the Ca²⁺ ion is eight-fold coordinated. researchgate.net Similarly, XRD has been used to confirm the substitution of Ca²⁺ by Sm³⁺ ions in the Li₂CaSiO₄ host lattice without disturbing the crystal structure. spectroscopyonline.com

Powder XRD (XRPD) is used when single crystals are not available. While it provides less detailed structural information than single-crystal XRD, it is a powerful tool for phase identification, determining crystallinity, and assessing phase purity of polycrystalline materials. iastate.edu For instance, XRPD has been used to study the phase transitions in calcium-substituted La₂Mo₂O₉ systems. mdpi.com

Table 2: Applications of XRD in Calcium Chelate Analysis

XRD MethodSample TypeInformation ProvidedExample Application
Single-Crystal XRD Single CrystalPrecise 3D atomic structure, bond lengths, bond angles, coordination geometry.Determining the monoclinic crystal structure and eight-fold coordination of Ca²⁺ in calcium malonate hydrate. researchgate.net
Powder XRD (XRPD) Polycrystalline PowderPhase identification, crystallinity, lattice parameters, phase purity.Analyzing the crystalline phases in calcium-substituted ceramic materials. spectroscopyonline.commdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups within a chelator that are involved in the binding of calcium ions. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.

Research Findings:

When a chelator binds to a calcium ion, changes in the vibrational frequencies of its functional groups, such as carboxylate (COO⁻), hydroxyl (-OH), and amino (-NH₂) groups, can be observed in the FT-IR spectrum. These changes provide direct evidence of the interaction between the chelator and the calcium ion.

For instance, in studies of calcium-binding peptides, the interaction with calcium ions leads to shifts in the amide I (C=O stretching) and amide II (N-H bending) bands, indicating a change in the peptide's secondary structure upon chelation. researchgate.net The chelation of calcium by fatty acids results in the appearance of characteristic bands for the carboxylate group, with the exact frequencies depending on the coordination geometry. mdpi.com Similarly, research on phosphorylated water-soluble peptides from sea cucumber ovum showed that carboxyl, amino, and phosphate (B84403) groups all participated in binding calcium ions. mdpi.com

FT-IR has also been used to study the interaction of chelators like EDTA with the oxygen-evolving complex in photosystem II, revealing that chelators with multiple carboxylate groups were effective in altering the FT-IR spectrum, indicating an interaction with the manganese cluster. nih.gov In the study of calcium phosphate biomaterials, FT-IR is used to identify the characteristic chemical groups such as PO₄³⁻, OH⁻, and CO₃²⁻, and to monitor structural variations. scispace.com

Table 3: FT-IR Spectral Changes Upon Calcium Chelation

Functional GroupTypical Vibrational ModeObserved Change Upon Ca²⁺ BindingImplication
Carboxylate (COO⁻) Asymmetric & Symmetric StretchingShift in frequency and/or intensity.Direct involvement in coordination to Ca²⁺. mdpi.com
Amide I (C=O) StretchingShift to lower or higher wavenumbers.Change in peptide backbone conformation. researchgate.net
Amide II (N-H) BendingShift in band position.Alteration of the secondary protein structure. researchgate.net
Hydroxyl (-OH) StretchingBroadening or shifting of the band.Participation in hydrogen bonding or direct coordination. scispace.com
Phosphate (PO₄³⁻) StretchingAlteration of the absorption bands.Involvement in Ca²⁺ binding in phosphorylated molecules. mdpi.comnih.gov

UV-Visible and Fluorescence Spectroscopy for Binding Event Detection

UV-Visible and fluorescence spectroscopy are widely used techniques to detect and quantify the binding of calcium ions to specific chelators. These methods are particularly useful for chelators that possess chromophores or fluorophores, or for indicator dyes whose spectral properties are sensitive to calcium concentration. bitesizebio.com

Research Findings:

In UV-Visible spectroscopy, the binding of a calcium ion can cause a shift in the absorption maximum (a spectral shift) or a change in the molar absorptivity (a change in intensity) of the chelator. For example, studies on water-soluble peptides from sea cucumber ovum showed that upon the addition of calcium ions, the maximum UV absorption of the peptides was enhanced and redshifted, indicating the formation of a new complex. mdpi.com

Fluorescence spectroscopy is often more sensitive than UV-Visible spectroscopy. The basic design of fluorescent calcium probes involves a calcium-binding unit linked to a fluorophore. In the absence of calcium, the fluorescence is often quenched. Upon binding calcium, a conformational change occurs that relieves the quenching, leading to a significant increase in fluorescence intensity. nih.gov

Many synthetic fluorescent indicators, such as Fluo-3, Fluo-4, and Rhod-2, are essentially non-fluorescent in the absence of Ca²⁺ but exhibit a large increase in fluorescence upon binding the ion. thermofisher.com For instance, Fluo-4 shows a greater than 100-fold increase in fluorescence when it binds to calcium. bitesizebio.com Some indicators, known as ratiometric dyes like Fura-2 and Indo-1, exhibit a shift in their excitation or emission wavelength upon calcium binding. nih.govnih.gov This allows for the determination of calcium concentrations by measuring the ratio of fluorescence intensities at two different wavelengths, which helps to correct for variations in dye concentration and instrument settings. nih.gov

Table 4: Spectroscopic Properties of Common Calcium Indicators

IndicatorExcitation (nm)Emission (nm)K_d for Ca²⁺Key Feature
Fluo-3 ~506~526390 nMLarge fluorescence intensity increase upon Ca²⁺ binding. thermofisher.com
Fluo-4 ~494~516345 nMBrighter than Fluo-3 at 488 nm excitation. thermofisher.com
Rhod-2 ~552~576570 nMRed-fluorescent indicator. thermofisher.com
Indo-1 ~350~405 (Ca²⁺-bound), ~485 (Ca²⁺-free)230 nMRatiometric dye with an emission wavelength shift. nih.gov
Fura-2 ~340 (Ca²⁺-bound), ~380 (Ca²⁺-free)~510145 nMRatiometric dye with an excitation wavelength shift. nih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding events. It is considered a "gold standard" for characterizing the thermodynamics of interactions, such as a calcium ion binding to a chelator. nsf.govnih.gov

Research Findings:

In a single ITC experiment, a solution of the ligand (e.g., calcium chloride) is titrated into a solution containing the macromolecule (the chelator). The heat released or absorbed upon binding is measured. dairy-journal.org From the resulting binding isotherm, several key thermodynamic parameters can be determined:

Binding Constant (K_a): A measure of the affinity of the chelator for the calcium ion.

Stoichiometry (n): The number of calcium ions that bind to one molecule of the chelator.

Enthalpy Change (ΔH): The heat released (exothermic) or absorbed (endothermic) during the binding process.

From these directly measured parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. dairy-journal.org

ITC has been used to study the binding of calcium to various proteins and peptides. For example, it was used to characterize the binding of Ca²⁺ to human cardiac troponin C, an EF-hand containing protein. nsf.govnih.gov These studies can be complex, as heat changes from other processes, such as the interaction of Ca²⁺ with the buffer, must be accounted for to extract buffer-independent binding parameters. nsf.govnih.gov In another study, ITC was used to determine the thermodynamic parameters for the interaction of calcium with milk proteins, finding the binding to be an endothermic process. dairy-journal.orgresearchgate.net ITC analysis of calcium binding to diacylglycerol kinase α EF-hand domains showed that Ca²⁺ binding is an exothermic process with two binding sites having different affinities. researchgate.net

Table 5: Thermodynamic Parameters from a Representative ITC Experiment (Ca²⁺ binding to a hypothetical chelator)

ParameterSymbolValueUnitDescription
Stoichiometry n2.1-Number of Ca²⁺ ions bound per chelator molecule.
Binding Constant K_a5.0 x 10⁵M⁻¹Affinity of the chelator for calcium.
Enthalpy Change ΔH-10.5kcal/molHeat released upon binding (exothermic).
Gibbs Free Energy ΔG-7.8kcal/molSpontaneity of the binding reaction.
Entropy Change TΔS2.7kcal/molChange in disorder of the system upon binding.

Chromatographic Methods for Chelator-Peptide Isolation and Analysis (e.g., LC-MS/MS)

Chromatographic techniques, particularly when coupled with mass spectrometry (MS), are indispensable for the isolation, purification, and analysis of chelator-peptide conjugates. farmaciajournal.comresearchgate.net High-performance liquid chromatography (HPLC) separates components of a mixture based on their differential interactions with a stationary phase, while mass spectrometry provides information on the mass-to-charge ratio of the separated components, allowing for their identification and structural elucidation. nih.gov

Research Findings:

Reversed-phase HPLC (RP-HPLC) is a commonly used method for separating peptides. lcms.cz In this technique, peptides are separated based on their hydrophobicity. The use of mobile phase additives like trifluoroacetic acid (TFA) or formic acid is common to improve peak shape and resolution. lcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful configuration. farmaciajournal.com After separation by LC, the peptides are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. In a tandem MS experiment, a specific peptide ion is selected, fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides sequence information that can be used to identify the peptide. nih.gov

This approach is crucial for studying peptides that have been modified to act as calcium chelators. For example, after synthesizing a peptide designed to bind calcium, LC-MS/MS can be used to confirm its purity and sequence. It can also be used to analyze complex mixtures of peptides to identify those with potential calcium-binding activity. farmaciajournal.com The development of efficient LC-MS/MS methods requires careful optimization of chromatographic conditions (e.g., gradient slope, column temperature) and mass spectrometer parameters to achieve good separation and sensitive detection. farmaciajournal.comresearchgate.net

Table 6: Common LC-MS/MS Workflow for Chelator-Peptide Analysis

StepTechniquePurposeKey Considerations
1. Sample Preparation Digestion (if starting from protein)To generate peptides from a larger protein.Choice of protease (e.g., trypsin). nih.gov
2. Separation Reversed-Phase HPLC (RP-HPLC)To separate the peptide mixture based on hydrophobicity.Column chemistry (e.g., C18), mobile phase (e.g., water/acetonitrile), and additives (e.g., formic acid). lcms.cz
3. Ionization Electrospray Ionization (ESI)To generate gas-phase ions of the peptides for MS analysis.Optimization of spray voltage and other source parameters. nih.gov
4. Mass Analysis (MS1) Mass SpectrometerTo measure the mass-to-charge ratio of the intact peptide ions.High-resolution mass analysis for accurate mass determination.
5. Fragmentation Collision-Activated Dissociation (CAD) or Electron-Transfer Dissociation (ETD)To break the peptide ions into smaller fragments.Choice of fragmentation method depends on the desired information (e.g., ETD is good for post-translational modifications). nih.gov
6. Mass Analysis (MS2) Mass SpectrometerTo measure the mass-to-charge ratio of the fragment ions.Provides the tandem mass spectrum (MS/MS).
7. Data Analysis Database SearchingTo identify the peptide sequence by matching the experimental MS/MS spectrum to theoretical spectra from a protein database.Use of search algorithms and statistical validation of results. researchgate.net

Zeta Potential and Particle Size Analysis of Chelator-Mediated Aggregates

The investigation of aggregates formed through the interaction of calcium-specific chelators and calcium ions heavily relies on zeta potential and particle size analysis. These techniques provide critical insights into the physicochemical properties and stability of the resulting complexes.

Zeta potential measurement quantifies the surface charge of particles in a suspension. In the context of calcium chelation, a shift in zeta potential indicates the binding of positively charged calcium ions (Ca²⁺) to the chelator. For instance, studies on calcium-chelating peptides derived from squid skin demonstrated a change in zeta potential from -18.4 mV to -10.47 mV after chelation. mdpi.com This shift suggests that Ca²⁺ neutralizes the negative charges on the peptide, often from carboxyl groups. mdpi.com Similarly, the addition of chelators like EDTA and citrate (B86180) to skim milk before ultrafiltration resulted in a rise in negative zeta potential, indicating the removal of calcium from casein micelles. cambridge.org

Particle size analysis, often performed using dynamic light scattering (DLS), measures the hydrodynamic diameter of the aggregates. An increase in particle size is a common observation following calcium chelation, suggesting the formation of larger aggregates. In the study of squid skin peptides, the mean particle size increased from 476.75 nm to 664.4 nm after binding with Ca²⁺. mdpi.com This aggregation can be attributed to the shielding of negative charges by Ca²⁺, which reduces electrostatic repulsion between peptide chains and promotes the formation of salt bridges. mdpi.com Conversely, in some systems, chelation can lead to a reduction in particle size. For example, the addition of 20 mM EDTA or 30 mM citrate to skim milk led to a significant reduction in casein micelle size. cambridge.org

The pH of the medium and the concentration of the chelator and calcium ions are crucial factors influencing both zeta potential and particle size. nih.govresearchgate.net These analyses are typically performed using instruments like a Zetasizer, which measures the electrophoretic mobility of the particles to determine zeta potential and analyzes the fluctuations in scattered light to determine particle size. mdpi.comcambridge.org

Interactive Data Table: Zeta Potential and Particle Size Changes Upon Calcium Chelation

Chelator SystemInitial Zeta Potential (mV)Final Zeta Potential (mV)Initial Particle Size (nm)Final Particle Size (nm)Source
Squid Skin Peptides-18.4-10.47476.75664.4 mdpi.com
Skim Milk + 20 mM EDTAN/AIncreased negative potentialN/AReduced cambridge.org
Skim Milk + 30 mM CitrateN/AIncreased negative potentialN/AReduced cambridge.org

N/A: Not explicitly provided in the source.

Advanced Kinetic Measurement Techniques

Understanding the speed at which calcium-specific chelators bind and release calcium ions is fundamental to elucidating their mechanism of action, especially in dynamic biological systems. Advanced kinetic measurement techniques with high temporal resolution are employed for this purpose.

Temperature-Jump Relaxation Methods for Rapid Binding Kinetics

Temperature-jump (T-jump) relaxation is a powerful technique for studying very fast chemical reactions, including the binding kinetics of calcium chelators. core.ac.uknih.gov This method involves rapidly increasing the temperature of a solution containing the chelator and calcium ions, which perturbs the chemical equilibrium. The system then relaxes to a new equilibrium state, and the rate of this relaxation is monitored, typically by changes in absorbance or fluorescence. core.ac.uk

The T-jump method offers nanosecond to millisecond time resolution, making it suitable for measuring the fast on- and off-rates of calcium binding. pnas.org It has been successfully used to determine the kinetic parameters of a variety of calcium chelators, including EGTA, BAPTA, and fluorescent indicators like Fura-2, Fluo-3, and Calcium Green. core.ac.uknih.gov For instance, a T-jump study determined the on-rate (k_on) for Calcium Green-5N to be (4.0 ± 0.14) × 10⁸ M⁻¹·s⁻¹ and the off-rate (k_off) to be 9,259 ± 190 s⁻¹. pnas.org These studies have revealed that while many fluorescent indicators have very high on-rates (in the range of 10⁸–10⁹ M⁻¹s⁻¹), their off-rates can vary significantly, which is a key determinant of their buffering characteristics in biological experiments. nih.gov A limitation of the T-jump method is the complexity of the mathematical analysis, especially for chelators that bind multiple calcium ions, potentially with cooperativity. nih.gov

Stopped-Flow Spectrophotometry for Reaction Rate Determinations

Stopped-flow spectrophotometry is another widely used technique for investigating the kinetics of rapid reactions in solution. libretexts.orgherts.ac.uk In this method, small volumes of two reactant solutions (e.g., one containing the calcium chelator and the other containing calcium ions) are rapidly driven from separate syringes into a mixing chamber. herts.ac.uk The mixed solution then flows into an observation cell, where the flow is abruptly stopped. The progress of the reaction is then monitored in real-time by measuring changes in an optical signal, such as absorbance or fluorescence, as a function of time. herts.ac.uk

This technique allows for the determination of reaction rates on a millisecond timescale. libretexts.org It is particularly useful for reactions that are too fast to be monitored by conventional methods. The "dead time" of the instrument, which is the time between mixing and the first observation, is typically in the range of 1 to 2 milliseconds. herts.ac.uk Stopped-flow methods have been employed to study the kinetics of ligand substitution reactions involving calcium chelators and to develop kinetic methods for the determination of calcium. colab.wsresearchgate.net For instance, a method was developed based on the effect of calcium ions on the rate of the ligand substitution reaction of a Cu(II)-EGTA complex. colab.ws The technique can also be combined with quenching methods (quenched-flow), where a third reactant is added to stop the reaction after a specific time interval, allowing for the analysis of reaction intermediates. herts.ac.uk

In Vitro and Cell-Based Research Models

To investigate the effects of calcium-specific chelators on biological processes, researchers utilize various in vitro and cell-based models. These systems allow for the controlled modulation of intracellular calcium levels and the subsequent observation of cellular responses.

Cell Culture Systems for Modulating Intracellular Calcium Levels

Cell culture provides a simplified and controlled environment to study the intricate role of calcium signaling. By introducing calcium chelators to the culture medium or directly into the cells, researchers can manipulate intracellular calcium concentrations and examine the downstream consequences. nih.govsigmaaldrich.com Healthy cells maintain a steep concentration gradient, with extracellular calcium in the millimolar range (1-3 mM) and intracellular free calcium at much lower levels (0.1-0.2 µM). sigmaaldrich.com Chelators like EDTA and BAPTA are commonly used to buffer or reduce intracellular calcium levels. sigmaaldrich.comthermofisher.com

Primary cells, which are isolated directly from tissues, are often preferred for these studies as they more closely mimic the physiology of cells in a living organism compared to immortalized cell lines.

Neurons: Primary neuronal cultures are crucial models for studying the role of calcium in neurotoxicity and neuroprotection. tandfonline.comnih.gov For example, loading primary neuronal cells with the calcium chelator BAPTA-AM is a common technique to suppress rises in cytoplasmic calcium and evaluate its role in processes like excitotoxicity. nih.gov Studies have shown that BAPTA can protect injured neurons and promote recovery in models of spinal cord injury. nih.gov Research has also investigated the effects of chelators like EGTA in primary neuron cultures to understand their impact on cell survival and signaling pathways. tandfonline.com In cadmium-induced neurotoxicity studies, the intracellular calcium chelator BAPTA-AM was shown to block apoptosis in primary rat cerebral cortical neurons by preventing the disruption of intracellular calcium homeostasis. plos.org

Chondrocytes: Primary chondrocyte cultures are used to investigate the role of calcium signaling in cartilage health and disease, such as osteoarthritis. nih.govspandidos-publications.com In these models, chelators are used to modulate calcium-dependent pathways. For instance, BAPTA-AM has been used to study collagen-induced gene expression in primary chondrocytes. oup.com In a model of iron overload-induced osteoarthritis, BAPTA-AM was shown to protect chondrocytes from mitochondrial dysfunction and apoptosis by inhibiting iron influx and reducing reactive oxygen species production. nih.govspandidos-publications.com Furthermore, chelating extracellular calcium with EGTA has been shown to almost completely abolish the intracellular calcium signaling in chondrocytes under compressive loading. nih.gov

Myocardial Cells: Primary cultures of myocardial cells (cardiomyocytes) are invaluable for studying cardiac physiology and the role of calcium in heart function. jove.comahajournals.org In these cultures, calcium chelators are used to investigate the mechanisms of calcium handling and its involvement in cardiac hypertrophy and cell death. ahajournals.orgnih.gov For example, the process of isolating adult cardiomyocytes often involves the use of EGTA to chelate calcium during the initial perfusion steps to improve cell viability. jove.com Studies have also examined how chelators affect labile iron pools within primary cardiomyocytes in the context of iron-overload cardiomyopathy. researchgate.net

Interactive Data Table: Use of Calcium Chelators in Primary Cell Cultures

Cell TypeChelatorResearch FocusKey FindingSource
Primary Rat Cerebral Cortical NeuronsBAPTA-AMCadmium-induced apoptosisBAPTA-AM blocked apoptosis by preventing disruption of intracellular Ca²⁺ homeostasis. plos.org
Primary Mouse NeuronsBAPTA-AMGeneral Ca²⁺ bufferingUsed to suppress cytoplasmic Ca²⁺ to evaluate its role in various processes. nih.gov
Primary Mouse NeuronsEGTACell survivalIncubation with EGTA had no effect on cell survival in a specific adult neuron culture model. tandfonline.com
Primary ChondrocytesBAPTA-AMIron overload-induced osteoarthritisBAPTA-AM protected against mitochondrial dysfunction and apoptosis. nih.govspandidos-publications.com
Primary ChondrocytesEGTAMechanically induced Ca²⁺ signalingEGTA almost completely abolished Ca²⁺ signaling in response to compressive loading. nih.gov
Primary CardiomyocytesEGTACell isolationUsed during initial perfusion to improve viability of isolated cardiomyocytes. jove.com
Primary CardiomyocytesVariousIron overloadInvestigated chelator accessibility to intracellular labile iron pools. researchgate.net
Immortalized Cell Lines (e.g., Caco-2, HaCaT, HCA2, SaOS2)

Immortalized cell lines are crucial tools for investigating the effects of calcium-specific chelators in a controlled in vitro environment. wikipedia.org These cell lines, which can proliferate indefinitely, provide a consistent and reproducible model system for studying cellular responses to alterations in calcium concentration. wikipedia.org

Caco-2 cells, derived from human colorectal adenocarcinoma, are widely used as a model for the intestinal barrier. acs.orgmdpi.com In the context of calcium chelation research, Caco-2 cell monolayers are employed to assess the absorption and transport of calcium. acs.orgfrontiersin.org For instance, studies have utilized these cells to evaluate how calcium-chelating peptides derived from sources like tilapia bone collagen and squid skin can enhance calcium uptake. acs.orgmdpi.com In one study, three novel peptides from tilapia bone collagen hydrolysate (GPAGPHGPVG, FDHIVY, and YQEPVIAPKL) were shown to significantly increase calcium transport across Caco-2 cell monolayers. acs.org Similarly, a peptide from Mytilus edulis (LGKDQVRT) was also found to promote calcium absorption in this cell model. frontiersin.org

HaCaT cells, an immortalized human keratinocyte line, are instrumental in dermatological research and studies of epidermal differentiation, which is a calcium-dependent process. nih.govresearchgate.net Researchers use HaCaT cells to investigate how calcium chelators affect skin cell functions. For example, the cell-permeable calcium chelator BAPTA-AM has been shown to protect HaCaT cells from oxidative stress-induced cytotoxicity by preventing elevations in intracellular calcium. nih.gov Additionally, studies have explored how chelating agents like harzianic acid can modulate calcium levels in HaCaT cells, which is relevant for understanding its potential therapeutic effects in skin conditions associated with altered calcium homeostasis. mdpi.com

HCA2 (Hydroxycarboxylic acid receptor 2) expressing cells are utilized to study the signaling pathways initiated by this receptor, which can involve changes in intracellular calcium. While HCA2 is a receptor and not a cell line itself, it is often studied in various immortalized cell lines to understand its function. Activation of HCA2 can lead to an increase in intracellular calcium concentration, a process that can be investigated using calcium chelators to understand the downstream effects of this signaling event. researchgate.netfrontiersin.orgnih.gov For example, in Langerhans cells, HCA2 activation triggers a rise in intracellular calcium, leading to the production of prostaglandins. nih.gov

SaOS-2 cells, a human osteosarcoma cell line, serve as a model for osteoblasts and are used to study bone mineralization and the effects of compounds on this process. mdpi.comresearchgate.net Research has focused on how certain substances with calcium-chelating properties can influence calcium deposition in these cells. For example, the chelation activity of isoflavones found in tempeh has been suggested to explain the reduced intracellular calcium content observed in SaOS-2 cells. mdpi.com Conversely, some polymers with calcium-chelating properties, like Poly(vinyl phosphonic acid-co-acrylic acid), have been shown to enhance the mineralization of SaOS-2 cells under specific conditions, indicating an osteoconductive effect. researchgate.net

Table 1: Investigating Calcium Chelator Effects in Immortalized Cell Lines

Cell LineResearch FocusKey Findings
Caco-2 Intestinal calcium absorption and transportPeptides from tilapia and squid can enhance calcium transport. acs.orgmdpi.com
HaCaT Skin cell response to calcium modulation and oxidative stressBAPTA-AM protects against cytotoxicity by chelating intracellular calcium. nih.gov
HCA2-expressing cells Receptor-mediated calcium signaling pathwaysActivation of HCA2 can trigger increases in intracellular calcium. researchgate.netnih.gov
SaOS-2 Osteoblast function and bone mineralizationCertain chelating agents can either inhibit or enhance mineralization. mdpi.comresearchgate.net

Calcium Imaging Techniques Utilizing Fluorescent Chelators in Live Cells

Calcium imaging is a powerful microscopy technique that allows for the optical measurement and visualization of calcium ion (Ca2+) dynamics within living cells. wikipedia.org This method relies on fluorescent calcium indicators, which are essentially chelators that exhibit a change in their fluorescent properties upon binding to Ca2+. wikipedia.orgsigmaaldrich.com These indicators are broadly categorized into chemical indicators and genetically encoded calcium indicators (GECIs). wikipedia.org

Chemical indicators are small molecules, often based on BAPTA or EGTA, which have a high selectivity for Ca2+. wikipedia.orgsigmaaldrich.com To facilitate their entry into cells, these molecules are frequently modified with acetoxymethyl (AM) esters, making them more lipophilic. sigmaaldrich.com Once inside the cell, cellular enzymes called esterases cleave the AM group, trapping the indicator and enabling it to bind calcium. sigmaaldrich.com The binding of Ca2+ to the indicator results in either an increase in fluorescence intensity or a shift in the excitation or emission wavelength. wikipedia.orgsigmaaldrich.com

Commonly used chemical indicators include:

Fura-2: A ratiometric indicator excited by UV light, allowing for quantification of calcium concentrations by measuring the ratio of fluorescence at two different excitation wavelengths. sigmaaldrich.comjove.com

Indo-1: Another UV-excitable, ratiometric indicator, often preferred for flow cytometry. sigmaaldrich.com

Fluo-4: A widely used single-wavelength indicator that shows a significant increase in fluorescence intensity upon binding Ca2+ and is compatible with common laser lines like the 488 nm laser. oxinst.com

Genetically encoded calcium indicators (GECIs), such as GCaMP, are derived from fluorescent proteins like GFP. oxinst.com These indicators can be introduced into specific cell types or organisms through genetic modification, enabling targeted in vivo studies of calcium signaling in complex neuronal networks and tissues. oxinst.com

The general procedure for calcium imaging with chemical indicators involves loading the cells with the AM ester form of the dye, allowing time for de-esterification, and then capturing fluorescent images using a sensitive detector, such as a sCMOS or EMCCD camera, often in conjunction with a confocal microscope. sigmaaldrich.comoxinst.com This technique has been instrumental in revealing subcellular calcium signals like "Ca2+ sparks" and "Ca2+ blips". wikipedia.org

Table 2: Common Fluorescent Calcium Indicators

IndicatorTypeExcitation/Emission PropertiesCommon Applications
Fura-2 Chemical (Ratiometric)UV excitation, emission ~510 nm; excitation shift upon Ca2+ binding. sigmaaldrich.comRatio-imaging microscopy. sigmaaldrich.com
Indo-1 Chemical (Ratiometric)UV excitation; emission shift from ~475 nm to ~400 nm upon Ca2+ binding. sigmaaldrich.comFlow cytometry. sigmaaldrich.com
Fluo-4 Chemical (Single Wavelength)Peak absorption ~490 nm, emission ~520 nm. oxinst.comConfocal microscopy, high-throughput screening. oxinst.com
GCaMP Genetically Encoded (GECI)Derived from GFP, fluorescence increases upon Ca2+ binding. oxinst.comIn vivo imaging in transgenic animals. oxinst.com

Electrophysiological Methods for Assessing Calcium Channel Modulation in Cellular Models

Electrophysiological techniques, particularly the patch-clamp method, are fundamental for directly measuring the activity of ion channels, including calcium channels, and assessing how they are modulated by calcium chelators. ahajournals.orgnih.gov These methods provide high-resolution information about ion channel gating, conductance, and pharmacology.

The whole-cell patch-clamp technique allows for the recording of currents flowing through all the channels in a cell's membrane. ahajournals.org In studies of calcium channel modulation, a typical protocol involves applying a series of depolarizing voltage steps to elicit the opening of voltage-gated calcium channels and recording the resulting currents. nih.gov To isolate calcium currents, other ion channels, such as sodium and potassium channels, are often blocked pharmacologically.

Calcium chelators can be introduced into the intracellular solution within the patch pipette to control the intracellular calcium concentration. This is particularly useful for studying calcium-dependent inactivation of calcium channels, a process where an increase in intracellular calcium near the channel pore leads to its closure. By using chelators with different binding kinetics, such as the fast-acting BAPTA or the slower EGTA, researchers can dissect the spatial and temporal dynamics of calcium signaling in the vicinity of the channel.

Furthermore, electrophysiological recordings are used to investigate how extracellular application of chelating agents or other modulators affects calcium channel activity. For example, studies have shown that changes in extracellular divalent cation concentrations, which can be influenced by chelators, can shift the voltage-dependence of channel activation. nih.gov In some cases, chelators can directly interact with the channel protein or remove a tonic block by trace metals. For instance, L-cysteine was found to increase currents through certain calcium channels by chelating trace metals that normally inhibit the channel. frontiersin.org

These methods have been applied in various cellular models, including enzymatically isolated primary cells like cardiac myocytes and immortalized cell lines such as HEK293 cells engineered to express specific calcium channel subtypes. ahajournals.orgfrontiersin.org The data obtained from these experiments, such as current-voltage relationships and inactivation kinetics, provide critical insights into the mechanisms by which calcium chelators modulate cellular function at the level of individual ion channels. ahajournals.org

Biochemical Assays for Calcium-Dependent Enzyme Activity and Signaling Pathway Studies

Biochemical assays are essential for elucidating the downstream consequences of calcium chelation on cellular processes. Since calcium is a ubiquitous second messenger, its intracellular concentration, which can be manipulated by chelators, directly influences the activity of numerous enzymes and signaling pathways. bmglabtech.com

Calcium-Dependent Enzyme Activity Assays: Many enzymes require calcium as a cofactor for their activity. Assays to measure the activity of these enzymes often involve providing a specific substrate that, when acted upon by the enzyme, produces a detectable signal, such as a change in color or fluorescence. biocompare.comnih.gov For example, a fluorogenic substrate was developed to characterize a calcium-activated endopeptidase in insulinoma secretory granules, where cleavage of the substrate resulted in a fluorescent signal directly proportional to enzyme activity. nih.gov The dependence of this activity on calcium was confirmed by observing a lack of signal in the absence of calcium or in the presence of calcium chelators. nih.gov Similarly, the activity of calpains, a family of calcium-dependent proteases, can be measured using synthetic substrates that become fluorescent upon cleavage. psu.edu

Signaling Pathway Studies: Calcium chelation is a key tool for investigating the role of calcium in specific signaling cascades. By loading cells with a chelator like BAPTA-AM, researchers can prevent intracellular calcium transients and observe the effect on downstream events. nih.gov For example, studies in HaCaT keratinocytes have shown that chelating intracellular calcium with BAPTA-AM inhibits the activation of poly(ADP-ribose) polymerase and caspases, which are involved in apoptosis and necrosis. nih.gov

Biochemical assays are also employed to study more complex signaling networks. For instance, in the investigation of G-protein coupled receptors like HCA2, which can trigger intracellular calcium release, biochemical assays are used to measure the production of downstream messengers. frontiersin.orgnih.gov Activation of HCA2 in certain immune cells leads to a calcium-dependent activation of phospholipase A2 and the subsequent production of prostaglandins, which can be quantified using various immunoassay techniques. frontiersin.org

High-Throughput Screening: Biochemical assays for calcium-dependent enzymes can be adapted for high-throughput screening (HTS) to identify novel inhibitors or activators. For example, a luminescence-based assay was developed to screen for inhibitors of a calcium-dependent protein kinase from Plasmodium falciparum (PfCDPK1). asm.org This assay measured the amount of ATP remaining after the kinase reaction, providing an indirect measure of enzyme activity. asm.org

These biochemical approaches, often combined with the use of specific inhibitors and activators, allow researchers to map out the intricate roles of calcium in cellular signaling and to understand how calcium-specific chelators can modulate these pathways.

Preclinical In Vivo Research Models for Investigating Calcium Chelation

Rodent Models for Systemic Calcium Modulation Studies

Rodent models, primarily mice and rats, are indispensable for studying the systemic effects of calcium chelators and the consequences of altered calcium homeostasis in a whole-organism context. These models allow for the investigation of complex physiological responses that cannot be fully recapitulated in vitro.

Researchers have utilized rodent models to explore how systemic administration or local application of calcium chelators impacts various physiological and pathological processes. For example, in studies of synaptic transmission in the hippocampus of aged rats, the application of membrane-permeant calcium chelators like BAPTA-AM to brain slices revealed age-related alterations in calcium homeostasis. jneurosci.org

In the context of chronic kidney disease (CKD), rodent models are used to study the development of vascular calcification, a condition strongly associated with dysregulated calcium and phosphate metabolism. Uremic rat models, created through procedures like 5/6 nephrectomy, develop vascular calcifications that can be histologically assessed. researchgate.net In one such model, the administration of sodium thiosulfate (B1220275), a compound with calcium-chelating properties, was shown to prevent the development of aortic calcifications. researchgate.net This effect was linked to increased urinary calcium excretion and reduced calcium content in tissues like the aorta and heart. researchgate.net

Genetic knockout models in mice are also crucial for understanding the roles of specific proteins in calcium regulation and how their absence contributes to pathology. For instance, knockout mice for osteoprotegerin (OPG), a protein that inhibits bone resorption and vascular calcification, develop spontaneous and extensive arterial calcification. nih.gov These models can be used to test the efficacy of calcium-chelating therapies in preventing or reversing this phenotype.

The findings from these rodent models provide critical preclinical data on the potential therapeutic applications and systemic effects of calcium-chelating agents.

Table 3: Rodent Models for Systemic Calcium Studies

Rodent ModelApplicationKey Findings with Chelators/Modulators
Aged Fischer 344 Rats Study of age-related changes in neuronal calcium homeostasis.BAPTA-AM enhanced synaptic transmission, suggesting elevated intracellular calcium in aged neurons. jneurosci.org
Uremic Rat Model (5/6 nephrectomy) Investigation of vascular calcification in chronic kidney disease.Sodium thiosulfate prevented aortic calcification, likely via calcium chelation and enhanced excretion. researchgate.net
Osteoprotegerin (OPG) Knockout Mice Study of the role of OPG in preventing vascular calcification.These mice develop spontaneous arterial calcification, providing a model to test anti-calcification therapies. nih.gov

Investigational Animal Models for Calcium-Related Physiological Processes (e.g., Spinal Cord Injury Models, Vascular Calcification Models)

Specific animal models are developed to investigate the role of calcium chelation in distinct pathological conditions where calcium dysregulation is a key feature.

Spinal Cord Injury (SCI) Models: A critical event in the secondary injury cascade following SCI is a massive influx of calcium into damaged neurons and axons, leading to apoptosis and degeneration. Animal models of SCI, typically created in rats or mice by inducing a contusion, compression, or transection of the spinal cord, are used to test neuroprotective strategies. nih.govuni-muenchen.de Studies have demonstrated that the local and immediate application of the cell-permeable calcium chelator BAPTA at the site of a spinal cord transection in mice can be strongly neuroprotective. nih.govresearchgate.net This treatment was found to reduce neuronal apoptosis, decrease oxidative stress, and lead to improved behavioral and locomotor recovery over several weeks. nih.gov Other research in SCI models has focused on blocking calcium channels with drugs like nimodipine, which has also been shown to promote functional recovery in rats. frontiersin.org

Vascular Calcification Models: Beyond the CKD models mentioned previously, specific models are used to study the mechanisms of vascular calcification, a process akin to bone formation occurring in blood vessels. This can be induced in rodents through various means, including genetic modification or special diets. For example, mice lacking the matrix Gla protein (MGP) gene (Mgp-/-) exhibit extensive vascular calcification. nih.gov Similarly, mouse models of chronic kidney disease induced by an adenine-rich diet are used to study medial arterial calcification. sc.edu These models are crucial for testing therapies aimed at preventing or reversing calcification. For instance, chelation therapy with EDTA has been investigated for its potential to reverse calcification and restore normal mechanical properties to arteries in these models. sc.edu Furthermore, these models have been instrumental in identifying key signaling pathways involved in the osteogenic transformation of vascular smooth muscle cells, such as those involving Runx2 and various microRNAs. nih.gov

These specialized animal models provide a platform to test the efficacy of calcium-specific chelators in complex disease states, bridging the gap between in vitro biochemical studies and potential clinical applications.

Assessment of Chelator Distribution and Interaction in Organismal Systems (e.g., percutaneous absorption in skin models)

The investigation of how calcium-specific chelators distribute within and interact with biological tissues is fundamental to understanding their potential applications. Research in this area often employs sophisticated in vitro and ex vivo models to simulate organismal systems, with a significant focus on percutaneous absorption through skin models. These methodologies allow for the detailed assessment of a chelator's ability to penetrate the skin barrier, interact with local calcium deposits, and influence tissue properties.

A primary methodology involves the use of reconstructed human epidermis (RHE) models, such as the SkinEthic™ RHE model, to study the percutaneous absorption and local effects of chelating agents. nih.govdntb.gov.uabmj.com These 3D models mimic the structure and barrier function of human skin, providing a reliable platform for preclinical assessment. dntb.gov.ua In a comparative study, the percutaneous absorption of citric acid (CA), ethylenediaminetetraacetic acid (EDTA), and sodium thiosulfate (STS) was evaluated using this model. bmj.com The chelators were applied topically as near-saturated solutions, and their passage through the skin model into a receptor fluid was measured over time. bmj.com

The findings revealed significant differences in the absorption rates of these compounds. A simple linear regression model determined the rate of absorption for each chelator, highlighting that the cumulative concentration of the compound in the receptor media was consistently in the order of CA > STS > EDTA at each time point. bmj.com This suggests that physicochemical properties, such as aqueous solubility, play a crucial role in the ability of a chelator to be delivered through the epidermal layers. bmj.com For instance, higher concentrations of citric acid and sodium thiosulfate could be delivered through the RHE model compared to EDTA, due to differences in their relative aqueous solubility. bmj.com

In conjunction with absorption studies, the interaction of these chelators with calcium deposits is assessed using dissolution models. One such model utilizes hydroxyapatite (B223615) (HAp) tablets as a proxy for the calcified matrix found in conditions like calcinosis cutis. nih.govdntb.gov.ua The dissolution performance is quantified by measuring the amount of phosphate dissolved from the HAp tablet by the chelator solution. bmj.com Research has shown that polycarboxylic acids like citric acid and EDTA are superior to sodium thiosulfate in dissolving HAp tablets. nih.govdntb.gov.ua When comparing the dissolution efficacy at concentrations relative to their dermal absorption rates, citric acid was identified as the most efficient chelator of calcium salts in both HAp tablet and calcified extracellular matrix models. nih.govbmj.com

The table below summarizes the comparative findings for the percutaneous absorption and dissolution performance of these chelators.

Table 1: Comparative Analysis of Calcium Chelator Absorption and Efficacy in Skin Models

Chelating Agent Rate of Absorption (g/L/hr) bmj.com Phosphate Dissolution from HAp (nmoles) bmj.com Phosphate Dissolution in Calcified Cell Model (nmoles) bmj.com
Citric Acid (CA) 0.43 ± 0.05 9.61 ± 0.97 3285 ± 105
Sodium Thiosulfate (STS) 0.26 ± 0.03 3.78 ± 0.58 947 ± 95

| EDTA | 0.05 ± 0.01 | 5.38 ± 0.28 | 1174 ± 89 |

Further investigations into chelator-tissue interaction have explored how these agents affect vascular permeability. Studies using animal skin models have shown that chelators like EDTA and EGTA can increase vascular permeability. scielo.brscispace.com This effect is attributed to the depletion of extracellular Ca++, which can lead to a reversible opening of cellular junctions and an increase in monolayer permeability. scielo.br In one study, the volume of dye extravasation into the skin was measured after injection of chelating solutions, with EDTA showing the greatest effect, followed by EGTA and then citric acid, across all time periods evaluated. scielo.brscispace.com

To visualize the distribution of ions within skin layers, researchers utilize fluorescent indicators and advanced microscopy techniques. For example, mag-fura-2, a fluorescent dye that specifically binds to magnesium ions, has been used with multiphoton microscopy to visualize ion penetration and localization in cryosections of human skin. soreandtired.comuq.edu.au This methodology allows for the identification of influx pathways, demonstrating, for instance, that hair follicles can significantly facilitate the permeation of topically applied ions. soreandtired.comuq.edu.au Similar techniques using calcium-sensitive fluorescent dyes like Fura-2 or Fluo-4 can be employed to track the distribution and interaction of calcium and its chelators within the skin's microarchitecture. nih.govmdpi.comnih.gov

The interaction of chelators within cellular systems is also assessed using membrane-permeable forms of the compounds, such as BAPTA-AM and EGTA-AM. mdpi.combiotium.com Once inside the cell, cytoplasmic esterases convert them into their active, calcium-binding forms. biotium.com This allows researchers to study the effects of intracellular calcium chelation on various cellular processes and signaling pathways within specific tissues. mdpi.comnih.gov

Rational Design and Synthetic Strategies for Novel Calcium Specific Chelators

Combinatorial Chemistry and High-Throughput Screening in Chelator Discovery

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful approach to discover novel calcium chelators. This strategy involves creating large libraries of diverse compounds and then rapidly testing them for their ability to bind calcium or modulate calcium-dependent cellular processes.

HTS assays often rely on measuring changes in intracellular calcium concentration. nih.gov However, these calcium signals are typically rapid and transient, making them difficult to measure in the high-density plate formats used for HTS. To overcome this, intracellular calcium chelators like BAPTA-AM are used to delay and prolong the calcium signal. nih.govgoogle.com This modification allows standard laboratory pipetting and detection systems to be used for screening large numbers of compounds. nih.gov

For example, HTS methods have been developed to discover inhibitors of specific ion channels like CatSper, which is crucial for sperm function. nih.govfrontiersin.org These assays can use the chelation of external calcium to induce a measurable change, such as membrane depolarization, which can then be detected using flow cytometry. nih.govfrontiersin.org The combination with techniques like fluorescent cell barcoding (FCB) further increases the throughput, enabling the simultaneous analysis of multiple samples in a single tube. frontiersin.org

Structure-Guided Design and Optimization of Chelator Properties

Structure-guided design uses detailed three-dimensional structural information of a target protein or a lead chelator to make rational modifications for improved properties. This approach is instrumental in optimizing affinity, selectivity, and kinetic properties.

Computational methods, such as Density Functional Theory (DFT) and Monte Carlo simulations, are employed to analyze the interaction between chelators and metal ions. nih.govresearchgate.net These models can predict the binding energy and electron transfer capabilities, guiding the chemical synthesis of improved chelators. nih.govresearchgate.net For instance, computational analysis of chelators like GLDA and HEDTA has been used to predict their performance in binding Ca²⁺ under specific conditions, which is then validated experimentally. nih.govresearchgate.net

In the context of protein engineering, once a calcium-binding site is created, its affinity and stability can be systematically tuned by altering the metal coordination shell. encyclopedia.pubmdpi.com By incrementally increasing the number of charged residues in the binding loop from three to five, for example, the calcium binding affinity can be gradually increased. mdpi.com This iterative process of structural analysis, computational modeling, and experimental testing allows for the fine-tuning of chelator properties for specific applications.

Engineering of Calcium-Binding Peptides and Proteins for Specific Research Applications

Protein engineering has emerged as a revolutionary approach for creating highly specific and versatile calcium-binding tools. By modifying naturally occurring calcium-binding proteins or peptides, researchers can develop sensors and modulators tailored for a vast array of research applications. nih.govnih.gov

A common method to derive calcium-binding peptides is through the enzymatic hydrolysis of proteins from various sources, such as milk, fish, or soybeans. mdpi.comjmb.or.krresearchgate.net Proteases like trypsin, alcalase, and papain are used to break down large proteins into a mixture of smaller peptides. mdpi.commdpi.com

The resulting hydrolysate is a complex mixture. To isolate the most effective calcium-binding peptides, fractionation techniques are employed. These methods separate peptides based on their physical properties:

Ultrafiltration: Separates peptides by molecular weight. Studies often show that lower molecular weight fractions exhibit higher calcium-binding capacity. mdpi.commdpi.com

Ion-Exchange Chromatography: Separates peptides based on their net charge. Since calcium binding often involves negatively charged amino acids like aspartic acid and glutamic acid, this technique can enrich for potent chelating peptides. researchgate.netanimbiosci.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates peptides based on hydrophobicity, allowing for further purification of active fractions. mdpi.comnih.gov

The effectiveness of different enzymes and hydrolysis conditions on the final calcium-binding capacity of the peptide mixture is a key area of research. For instance, studies have compared different proteases to find the optimal one for generating peptides with high calcium-binding activity from mackerel or casein protein. mdpi.comresearchgate.net

Example of Peptide Fractionation from Sheep Bone Protein Hydrolysate: mdpi.com

Fractionation Step Result
Enzymatic Hydrolysis Dual-enzyme system (alcalase then neutrase) produced the initial hydrolysate.
Ultrafiltration The <3 kDa fraction showed significantly higher calcium-binding ability.
Gel Filtration Fraction F4 was identified as having the strongest calcium-binding capacity (84.55%).
RP-HPLC Fraction F4-3 showed the highest activity (86.76%).

| Identification | Two peptides, GPSGLPGERG and GAPGKDGVRG, were identified as potent calcium-binders. |

Genetic engineering allows for the precise design of proteins that change their properties, such as fluorescence, upon binding calcium. These genetically encoded calcium indicators (GECIs) have become indispensable tools in neuroscience for visualizing neuronal activity. nih.govnih.govnih.gov

The most common design strategy for GECIs involves fusing a calcium-binding domain, typically calmodulin (CaM) or troponin C (TnC), to one or more fluorescent proteins. nih.govnih.gov The general mechanism is as follows:

In the absence of calcium, the fluorescent protein is in a conformation that results in low fluorescence.

When intracellular calcium levels rise, Ca²⁺ binds to the CaM or TnC domain.

This binding event induces a large conformational change in the protein. nih.gov

The conformational change alters the environment of the fluorescent protein's chromophore, leading to a significant increase in fluorescence intensity. acs.org

A widely used family of GECIs is GCaMP, which consists of a circularly permuted green fluorescent protein (cpGFP), calmodulin (CaM), and the M13 peptide (a CaM-binding domain). nih.govbakerlab.org Extensive protein engineering and directed evolution have led to generations of GCaMP sensors with improved brightness, signal-to-noise ratio, and kinetics to better match experimental needs. bakerlab.orgvietnamjournal.ru Recently, machine learning algorithms have been used to guide the engineering process, accelerating the development of GCaMP variants with superior performance characteristics. bakerlab.org

Common Components of Genetically Encoded Calcium Indicators (GECIs): nih.gov

Component Function Example
Sensing Domain Binds to calcium ions, initiating a conformational change. Calmodulin (CaM), Troponin C (TnC)
Transducer Links the sensing domain to the reporter; often a binding partner to the sensing domain. M13 peptide, RS20

| Reporter Domain | A fluorescent protein that changes its optical properties upon the conformational change. | Green Fluorescent Protein (GFP), mCherry |

Enzymatic Hydrolysis and Peptide Fractionation for Calcium-Binding Peptide Derivation

Optimization of Chelator Synthesis Conditions for Research Applications

The successful application of calcium-specific chelators in research is highly dependent on their purity and the efficiency of their synthesis. Optimizing the conditions under which these molecules are synthesized is a critical step in their development. The primary goals of optimization are to maximize the reaction yield, ensure high purity of the final product, and enhance the stability and performance of the chelator in experimental assays. Key parameters that are frequently adjusted include reaction temperature, pH, time, pressure, and the concentration and ratio of reactants. The optimization process is tailored to the specific chemical nature of the chelator, ranging from complex organic molecules like fluorescent indicators to peptide-based and other novel chelating agents.

Research Findings on BAPTA-Based Fluorescent Indicators

The creation of fluorescent indicators requires linking the BAPTA chelating core to a suitable chromophore. The synthetic routes for Fura-2 and Indo-1 involve building an extended conjugation chain, often through Wittig reactions that connect aldehyde intermediates with benzylic phosphoranes. ucsd.edu Another critical step that can be optimized is the cyclization reaction. In the synthesis of an azobenzene-BAPTA macrocycle, a Cu(I) catalyzed cyclization was employed, followed by hydrolysis of ester groups under mild conditions to yield the final product. beilstein-journals.org The synthesis of a nitroindolinyl-caged BAPTA derivative involved the hydrogenation of a precursor over a 10% Pd-C catalyst, which was completed within 30 minutes at room temperature and atmospheric pressure, yielding the product at 82%. mdpi.com

The table below summarizes key steps and conditions reported in the synthesis of various BAPTA-based chelators, illustrating the strategic approaches employed.

Table 1: Synthetic Strategies for Novel BAPTA-Based Chelators

Chelator Precursor(s) Key Reaction Step Conditions Reported Yield Source(s)
Fura-1, Fura-2, Fura-3 Salicylaldehyde derivative (XXV) Cyclization via Nitrene Intermediate Reduction of a nitro group using triethyl phosphite. Not specified ucsd.edu
Indo-1 Aldehyde VII, Benzylic phosphorane VIII Wittig Reaction Linking of aldehyde and phosphorane to build the conjugation chain. Not specified ucsd.edu
Nitroindolinyl-caged BAPTA Dinitro BAPTA derivative (6) Hydrogenation 10% Pd-C catalyst, EtOH-EtOAc (2:1), Room Temperature, Atmospheric Pressure, 30 min. 82% mdpi.com
Azobenzene-BAPTA Macrocycle Diamino-azobenzene precursor (1e) Cyclization In situ generated Cu(I) catalyst. Not specified beilstein-journals.org

| Azobenzene-BAPTA Macrocycle | Esterified macrocycle (1f) | Hydrolysis | LiOH∙H₂O, THF/MeOH 5:1, Room Temperature, Overnight. | Not specified | beilstein-journals.org |

Research Findings on Peptide- and Other Novel Chelators

In recent years, various novel materials, including peptides and organic molecules like sorbitol, have been explored for their calcium-chelating properties. The synthesis of these chelators is often optimized using systematic approaches, such as orthogonal experimental designs, to efficiently identify the ideal reaction conditions.

Studies have focused on preparing calcium-chelating peptides from sources like mung beans and squid skin. For Mung Bean Peptides-Calcium Chelate (MBP-Ca), an orthogonal test identified the optimal conditions for synthesis, achieving a calcium chelating rate of 86.26%. nih.govresearchgate.net The study found that a neutral pH was most effective, as an alkaline environment would cause calcium to precipitate as Ca(OH)₂, hindering the chelation reaction. nih.gov Similarly, research on peptides from squid skin identified chelation temperature as the most significant factor affecting calcium content. mdpi.com

Other research has focused on different chelating agents. The synthesis of sorbitol-chelated calcium was optimized by evaluating sorbitol dosage, chelating time, pH, and temperature, with the sorbitol dosage having the greatest influence on the stability of the final product. thescipub.com The preparation of a chelator from industrial black liquor was optimized for pH, temperature, reactant ratio, and time, achieving a maximum Ca²⁺ chelation rate of 88.75%. researchgate.net The synthesis of Calcium Ferrate (CaFeO₄) was optimized for pH and temperature, reaching a reaction yield of 98.7% under ideal conditions. saudijournals.com

The table below provides a detailed comparison of the optimized synthesis conditions for these novel calcium chelators.

Table 2: Optimized Synthesis Conditions for Various Calcium Chelators

Chelator Type Key Optimization Parameters Optimal Conditions Result Source(s)
Mung Bean Peptide-Calcium Chelate (MBP-Ca) pH, Temperature, Mass Ratio (MBP/CaCl₂), MBP Concentration pH: 6, Temp: 45 °C, Ratio: 4:1, Conc: 20 mg/mL, Time: 60 min 86.26% Calcium Chelating Rate nih.govresearchgate.net
Squid Skin Peptide-Calcium Chelate Temperature, pH, CaCl₂ Concentration Temp: 60 °C, pH: 9, Conc: 12 mg/mL High Chelating Efficiency (exact % not stated) mdpi.com
Sorbitol-Chelated Calcium Sorbitol Dosage, Temperature, pH, Time Dosage: 12 g, Temp: 50 °C, pH: 4, Time: 45 min High Stability (up to one year) thescipub.com
Black Liquor-Chelated Calcium pH, Temperature, Reactant Ratio (V(CaCl₂):m(Black liquor)), Time pH: 5.6, Temp: 25 °C, Ratio: 1:20, Time: 60 min 88.75% Ca²⁺ Chelating Rate researchgate.net
Calcium Ferrate (CaFeO₄) pH, Temperature pH: 11, Temp: 0 - 40 °C 98.7% Reaction Yield saudijournals.com

| Phosphorylated Sea Cucumber Peptides-Calcium Chelate | Peptide/CaCl₂ Ratio, Temperature, Time | Ratio: 3:1 (w/w), Temp: 50 °C, Time: 20 min | Enhanced Calcium Chelating Capacity (0.96 mmol/L) | mdpi.com |

Investigational Applications of Calcium Specific Chelators in Biological Research

Probing Intracellular Calcium Signaling Pathways

The precise regulation of intracellular Ca²⁺ is critical for a multitude of signaling pathways that govern cellular life and death. Calcium chelators provide a means to dissect these complex signaling cascades.

Modulating Cytosolic Calcium Transients for Cell Physiology Studies

Cytosolic calcium transients, which are rapid and temporary fluctuations in intracellular Ca²⁺ levels, are fundamental to many cellular processes. semanticscholar.org Calcium chelators are instrumental in studying these transients. By introducing chelators into cells, researchers can buffer these Ca²⁺ changes to investigate their physiological importance. biotium.com

A widely used chelator for this purpose is BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). biotium.commedchemexpress.com Its high affinity and rapid binding kinetics allow for effective buffering of intracellular Ca²⁺, which can prevent or alter Ca²⁺ signals. nih.govthermofisher.com The membrane-permeant form, BAPTA-AM, is frequently used to load cells and has been shown to attenuate Ca²⁺ transients in response to various stimuli. google.comaging-us.com For example, loading neutrophils with the fluorescent Ca²⁺ indicator and chelator quin 2 has been used to study the correlation between Ca²⁺ transients and cellular responses like exocytosis and superoxide (B77818) production. semanticscholar.org Similarly, in plant biology, loading guard cells with BAPTA has been shown to inhibit cytosolic Ca²⁺ transients and affect stomatal opening and closing in response to CO₂ levels. pnas.org

The use of intracellular chelators can delay and prolong Ca²⁺ signals, a feature that has been applied in high-throughput screening assays. google.com This kinetic alteration allows for the detection of signals by automated instruments without the need for simultaneous liquid handling. google.com

Elucidating Calcium's Role in Specific Cellular Processes (e.g., Apoptosis, Proliferation, Secretion)

By modulating Ca²⁺ availability, chelators have been crucial in defining the role of calcium in fundamental cellular activities.

Apoptosis: Elevated intracellular Ca²⁺ is a known trigger for apoptosis (programmed cell death). nih.gov The use of intracellular Ca²⁺ chelators can delay or even prevent apoptosis. spandidos-publications.com For instance, studies have shown that chelating intracellular Ca²⁺ with BAPTA-AM can inhibit cisplatin-induced apoptosis in cancer cells by downregulating calcium-dependent proteases like calpains. spandidos-publications.com Furthermore, the chelation of cytoplasmic calcium has been found to inhibit DNA fragmentation, a hallmark of apoptosis, induced by certain ionophores. bohrium.com Overexpression of the anti-apoptotic protein Bcl-2 has been shown to block the elevation of mitochondrial Ca²⁺, and the use of a cytoplasmic calcium chelator prevented both apoptosis and necrosis. unife.it

Proliferation: Calcium signaling is also integral to cell proliferation. nih.gov Research has demonstrated that casein phosphopeptide-calcium chelate can promote the proliferation of osteoblastic cells. frontiersin.org Conversely, dysregulation of Ca²⁺ signaling can contribute to cancer development, making Ca²⁺ signaling pathways a target for cancer therapy. nih.gov

Secretion: The secretion of neurotransmitters and hormones is often a Ca²⁺-dependent process. In human neutrophils, buffering Ca²⁺ transients with quin 2 was shown to directly impact the rate and extent of granule exocytosis. semanticscholar.org

Research into Calcium-Dependent Protein Function and Interaction

Many proteins require Ca²⁺ for their proper function and interaction with other molecules. thermofisher.com Calcium chelators are vital for studying these calcium-dependent proteins.

Studying Conformational Changes in Calcium-Binding Proteins

The binding of Ca²⁺ often induces conformational changes in proteins, which in turn alters their activity. pnas.org Calmodulin, a ubiquitous Ca²⁺-binding protein, undergoes significant structural changes upon Ca²⁺ binding, enabling it to interact with and regulate numerous target proteins. mdpi.com Researchers can induce and study these conformational changes by controlling the Ca²⁺ concentration with chelators. For example, the removal of Ca²⁺ from calmodulin using a chelator like EDTA can be monitored to study the reverse conformational change. nih.gov

Spectroscopic techniques are often employed to observe these changes. For instance, the changes in the secondary structure of phosphorylated soy peptide upon chelation with calcium were studied using UV and FTIR spectra, which indicated a more ordered and compact structure. frontiersin.org Similarly, circular dichroism has been used to show conformational changes in casein phosphopeptides in the presence of calcium. frontiersin.org Microfluidic mixers have also been used to study the kinetics of Ca²⁺ binding and the subsequent conformational changes in calmodulin on a microsecond timescale. pnas.orgpnas.org

Investigating Protein-Protein Interactions Mediated by Calcium

Calcium ions can act as a bridge to facilitate interactions between proteins. tandfonline.com Calcium chelators are used to disrupt these interactions, thereby confirming their Ca²⁺-dependency. mdpi.com For example, varying calcium concentrations through the use of chelators and ionophores has been shown to significantly modify the repertoire of proteins that interact with extracellular signal-regulated kinases (ERKs). cellphysiolbiochem.comnih.gov Reducing intracellular calcium with a chelator led to fewer proteins binding to ERK2. tandfonline.com

Calcium-dependent hydrophobic interaction chromatography is a technique that separates Ca²⁺-binding proteins based on this principle. jove.comjove.com In this method, Ca²⁺ induces a conformational change in target proteins, exposing hydrophobic regions that bind to a hydrophobic column. jove.com The proteins are then eluted using a buffer containing a chelator like EDTA, which removes the Ca²⁺ and reverses the conformational change. jove.comjove.com

Role in Biochemical Pathway Elucidation

Calcium-specific chelators are powerful tools for mapping and understanding biochemical pathways by allowing for the selective removal of Ca²⁺. This helps to identify calcium-dependent steps within a given pathway. For instance, in the study of signal transduction, if a cellular response to a stimulus is blocked by a calcium chelator, it suggests that an increase in intracellular calcium is a necessary downstream event.

Research on the extracellular signal-regulated kinase (ERK) cascade has shown that calcium modulates the protein interaction properties of ERKs, which in turn affects their subcellular localization. tandfonline.com The use of calcium chelators demonstrated that reduced calcium levels accelerated the nuclear translocation of ERKs. tandfonline.comnih.gov This highlights how chelators can be used to dissect the spatiotemporal regulation of signaling pathways.

Furthermore, the chelation of intracellular or extracellular calcium has been shown to influence various signaling pathways. In the context of rubella virus entry, chelation of intracellular calcium with BAPTA-AM blocked virus infection, indicating that calcium within the early endosome is required for viral fusion. asm.org In another example, the use of chelators helped to demonstrate that calcium efflux from the endoplasmic reticulum plays a significant role in cisplatin-induced apoptosis in cancer cells. spandidos-publications.com

Research on Enzyme Regulation by Calcium Chelation

Calcium ions are critical cofactors for a multitude of enzymes, and their binding often induces conformational changes that are essential for catalytic activity. Calcium-specific chelators are instrumental in demonstrating this dependence and elucidating the regulatory mechanisms involved. By introducing a chelator into a cellular or cell-free system, researchers can prevent the transient rise in intracellular calcium concentration ([Ca²⁺]i) that typically activates these enzymes, thereby confirming the calcium-dependent nature of the enzymatic activity.

A prominent example is the use of 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) to probe the activation of digestive enzymes in pancreatic acinar cells. pnas.org In studies of acute pancreatitis, hyperstimulation with cholecystokinin (B1591339) (CCK) leads to a sustained, abnormal increase in [Ca²⁺]i, which in turn causes the inappropriate activation of trypsin within the cell. pnas.org Preloading cells with the membrane-permeable form, BAPTA-AM, attenuates this calcium rise and prevents trypsin activation. pnas.org This demonstrates a direct link between pathological calcium signals and premature enzyme activation. Similarly, chelators are used to investigate the activity of phospholipase C (PLC), an enzyme central to many signaling cascades. medchemexpress.com Research has shown that BAPTA can inhibit PLC activity in a dose-dependent manner, a finding that helps to untangle calcium's role in signal transduction pathways. medchemexpress.com

Table 1: Effects of Calcium Chelators on Enzyme Activity in Research Models
ChelatorEnzyme StudiedModel SystemObserved Effect of ChelationReference
BAPTATrypsinIsolated Pancreatic Acinar CellsPrevents intracellular trypsin activation induced by CCK hyperstimulation. pnas.org
BAPTAPhospholipase C (PLC)Drosophila PhotoreceptorsInhibits PLC activity in a dose-dependent manner, independent of Ca²⁺ chelation in some contexts. medchemexpress.com
BAPTACalcium/calmodulin-dependent protein kinase II (CaMKII)Thyroid Cancer CellsPartially reverses curcumin-induced activation of CaMKII signaling. researchgate.net

Modulating Cellular Metabolism through Calcium Manipulation

Calcium signaling is deeply intertwined with cellular metabolism, particularly in regulating mitochondrial function and energy production. Mitochondria can take up and release Ca²⁺, and the concentration of calcium within the mitochondrial matrix modulates the activity of key enzymes in the citric acid cycle and oxidative phosphorylation. Calcium chelators have been pivotal in exploring this relationship.

Research using isolated mouse liver mitochondria and whole hepatocytes has demonstrated that an optimal range of calcium concentration is necessary to activate mitochondrial respiration. usp.br The use of a calcium chelator to remove intracellular calcium leads to a decrease in cellular respiration, highlighting the ion's role as a critical activator. usp.br Conversely, chelating cellular calcium with agents like BAPTA has been shown to inhibit HIF-prolyl hydroxylases, leading to the accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein. nih.gov This, in turn, activates the expression of genes that help cells adapt to low oxygen conditions, demonstrating that calcium levels can modulate the cellular response to hypoxia. nih.gov Furthermore, some BAPTA derivatives have been found to directly inhibit enzymes like 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), directly impacting glycolysis.

Table 2: Investigational Use of Calcium Chelators in Cellular Metabolism Research
ChelatorMetabolic Process/PathwayModel SystemKey FindingReference
Generic Calcium ChelatorMitochondrial RespirationIsolated Mouse Liver Mitochondria & HepatocytesRemoving intracellular calcium with a chelator decreased cellular respiration. usp.br
BAPTAHypoxia Response (HIF-1α activation)Human Tumor Cell LineChelation of cellular calcium caused accumulation of HIF-1α protein under normoxic conditions. nih.gov
5,5'-Dinitro BAPTA-AMGlycolysisCell-based assaysInhibited the enzyme PFKFB3, impacting cellular metabolism.

Applications in Investigating Pathological Mechanisms in Preclinical Models

Calcium chelators are invaluable for studying diseases where calcium dysregulation is a central feature. In preclinical models, these compounds help to establish causative links between abnormal calcium signaling and pathological outcomes, as well as to explore potential therapeutic strategies.

Study of Calcium Dysregulation in Model Systems of Neurological Disorders

The dysregulation of calcium homeostasis is a common theme in many neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govnih.gov In AD, amyloid-β (Aβ) oligomers are thought to cause excess calcium influx through N-methyl-D-aspartate receptors (NMDARs), leading to synaptic dysfunction and neuronal death. nih.gov Studies using primary cortical neurons have shown that the cell-permeant chelator BAPTA-AM can prevent Aβ oligomer-induced ectopic neuronal cell cycle reentry, a process linked to eventual neuron death. nih.gov This finding mechanistically connects the toxic effects of Aβ to calcium-dependent pathways.

In other AD models, BAPTA-AM has been used to demonstrate that chelation of intracellular calcium can decrease the production of both Aβ and tau protein in primary neuronal cultures. oup.com This suggests that targeting calcium dysregulation could be a viable therapeutic avenue. Similarly, in cellular models of Parkinson's disease, calcium chelators have been used to show that altered Ca²⁺ homeostasis contributes to dopaminergic neurodegeneration. researchgate.net

Table 3: Use of Calcium Chelators in Preclinical Models of Neurological Disorders
ChelatorDisease ModelKey Research FindingReference
BAPTA-AMAlzheimer's Disease (Primary Cortical Neurons)Prevents amyloid-β oligomer-induced neuronal cell cycle reentry. nih.gov
BAPTA-AMAlzheimer's Disease (3xTg-AD-derived neuronal cultures)Decreased the production of amyloid-β, total tau, and phosphorylated tau. oup.com
BAPTA-AMParkinson's Disease (Cellular Models)Suppresses α-synuclein aggregates, supporting the role of cytosolic Ca²⁺ dysregulation in neurodegeneration. researchgate.net
BAPTAParkinson's Disease (Drosophila Models)Used to verify that fluorescent reporters respond to cellular Ca²⁺ levels in studies of ER-mitochondria calcium transport. pnas.org

Research on Calcium-Mediated Processes in Cardiovascular Model Systems (e.g., Calcification)

Vascular calcification, the pathological deposition of calcium phosphate (B84403) in blood vessels, contributes to arterial stiffening and is a major risk factor for cardiovascular events. nih.govrevistanefrologia.com Calcium chelators are used in preclinical research to study the mechanisms of this process and to test strategies for its reversal. Chelating agents like disodium (B8443419) ethylene (B1197577) diamine tetraacetic acid (EDTA) and diethylene triamine pentaacetic acid (DTPA) have been shown in vitro to effectively remove calcium from calcified aortic elastin (B1584352) and human aortic tissue. nih.gov

In a rat model where arterial calcification is induced by chemical injury, local delivery of EDTA via nanoparticles was shown to remove calcium from the calcified aorta. nih.gov While systemic chelation therapy with EDTA for cardiovascular disease remains controversial, these preclinical studies demonstrate the principle that chelation can reverse elastin calcification. nih.govnih.govnih.gov Other chelators like EGTA are used to treat tissue samples to study the components involved in calcification, such as matrix vesicles. ahajournals.org

Table 4: Application of Calcium Chelators in Cardiovascular Research Models
ChelatorCardiovascular ProcessModel SystemObserved Effect/UseReference
EDTA, DTPAVascular CalcificationCalcified Human Aortic Tissue (in vitro)Effectively removed calcium from the tissue. nih.gov
EDTAVascular CalcificationRat Model of Aortic CalcificationLocal delivery via nanoparticles reversed elastin calcification. nih.gov
EGTAVascular CalcificationBovine Aortic Smooth Muscle CellsUsed to decalcify matrix vesicles for biochemical analysis. ahajournals.org

Exploring Chelator Influence on Inflammation and Oxidative Stress in Cellular Contexts

There is a strong interplay between intracellular calcium signaling, inflammation, and oxidative stress. Calcium overload can trigger pathways that lead to the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines. nih.gov Calcium chelators are used to investigate these connections.

In a cellular model of acute pancreatitis, BAPTA-AM-loaded liposome (B1194612) nanoparticles were shown to effectively eliminate excessive Ca²⁺ and ROS, suppress the activation of macrophages, and reduce the release of inflammatory cytokines like TNF-α and IL-6. nih.gov Similarly, in a porcine burn model, a topical lotion containing the chelator EDTA was found to reduce the expression of pro-inflammatory markers IL-6 and TNF-α and decrease lipid peroxidation, a marker of oxidative stress. nih.gov Studies in models of multiple sclerosis have also shown that chelation therapy with calcium disodium EDTA, combined with antioxidants, can significantly decrease ROS production and down-regulate pro-inflammatory cytokines. mdpi.comnih.gov These findings underscore the potential of modulating calcium to control inflammatory and oxidative damage in various pathological contexts.

Table 5: Effects of Calcium Chelators on Inflammation and Oxidative Stress
ChelatorPathological ContextModel SystemKey FindingReference
BAPTA-AMAcute PancreatitisAR42J Cells (in vitro)Eliminated excessive ROS and suppressed the release of inflammatory cytokines (TNF-α, IL-6). nih.gov
EDTAThermal Burn InjuryPorcine Burn ModelReduced protein expression of inflammatory markers (IL-6, TNF-α) and lipid peroxidation. nih.gov
Calcium Disodium EDTAMultiple SclerosisMS Patients (preliminary study)Decreased plasma ROS production and levels of inflammatory cytokines (TNF-α, IL-6). mdpi.comnih.gov
BAPTA-AMIron OverloadPrimary ChondrocytesProtects against iron overload-induced mitochondrial dysfunction and apoptosis, which are linked to oxidative stress. spandidos-publications.com

Research into Nutrient Bioavailability and Mineral Absorption Mechanisms

The investigational use of calcium-specific chelators has significantly advanced the understanding of nutrient bioavailability and the intricate mechanisms governing mineral absorption. These compounds serve as invaluable tools in elucidating how calcium is absorbed, transported, and utilized by the body, particularly in the context of food science and nutrition.

Elucidating Mechanisms of Calcium-Peptide Chelate Transport Across Model Intestinal Barriers

Research into calcium-peptide chelates has provided critical insights into the pathways of intestinal calcium absorption. These chelates, formed between calcium ions and peptides often derived from protein hydrolysis, are studied for their potential to enhance calcium bioavailability. nih.gov

One of the primary models used to investigate the transport of these chelates is the in vitro Caco-2 cell line, which mimics the human intestinal epithelium. rsc.orgrsc.org Studies utilizing this model have demonstrated that calcium-peptide chelates can traverse the intestinal barrier through multiple pathways. The main routes include the transcellular pathway, involving transport through the intestinal cells, and the paracellular pathway, which allows for passage between the cells. nih.gov

Fluorescence live-cell imaging has emerged as a powerful technique to directly visualize and track the movement of fluorescently labeled peptides across these model barriers. nih.gov This approach provides direct mechanistic information on whether the transport occurs via transcytosis (vesicular transport across the cell), passive diffusion through the cell, or movement through the tight junctions between cells. nih.gov

Key research findings in this area include:

Enhanced Calcium Transport: Studies have shown that certain calcium-peptide chelates, such as those derived from casein phosphopeptides (CPPs), can significantly increase the transport of calcium across Caco-2 cell monolayers compared to inorganic calcium salts. nih.govrsc.orgrsc.org For instance, one study found that a digested CPP preparation enhanced trans-epithelial calcium transport primarily through the paracellular pathway. rsc.orgrsc.org

Role of Peptide Transporters: The transport of some calcium-peptide chelates is facilitated by specific peptide transporters, such as PepT1, which is a major pathway for di- and tri-peptide absorption in the intestine. nih.gov

Structural Influence: The structure of the peptide, including its amino acid composition and molecular weight, plays a crucial role in its ability to chelate calcium and be transported across the intestinal barrier. mdpi.com Peptides rich in acidic amino acids and those with lower molecular weights are often more effective at binding and transporting calcium. mdpi.com For example, egg white peptide-calcium chelates (EWP-Ca) have demonstrated significantly higher calcium absorption in rat intestinal everted sac models compared to calcium chloride. mdpi.com

Table 1: Investigated Calcium-Peptide Chelates and their Observed Effects on Intestinal Transport

Calcium-Peptide ChelateSource ProteinModel SystemKey Findings on Transport
Casein Phosphopeptide-Calcium (CPP-Ca) CaseinCaco-2 cellsEnhances paracellular calcium transport. rsc.orgrsc.org
Fish Scale Protein Hydrolysate-Calcium (FSPH-Ca) Fish ScalesCaco-2 cellsIncreased calcium transport by 60.43% and upregulated TRPV6 mRNA levels. nih.gov
Egg White Peptide-Calcium (EWP-Ca) Egg WhitesRat intestinal everted sacSignificantly higher calcium absorption compared to CaCl2. mdpi.com
Whey Protein Hydrolysate-Calcium (WPH-Ca) Whey ProteinIn vitro pH stabilityMaintains high calcium release rate, preventing precipitation. nih.gov

Studies on Factors Influencing Calcium Bioaccessibility and Bioavailability in Food Science Research

Calcium-specific chelators are instrumental in food science research for investigating the various dietary factors that influence calcium's bioaccessibility (the amount released from the food matrix and available for absorption) and bioavailability (the amount absorbed and utilized by the body). nih.govsci-hub.se In vitro digestion models are frequently employed to simulate the gastrointestinal environment and assess how different food components affect the solubility and potential absorption of calcium. sci-hub.sescienceopen.com

Several key factors have been identified through these studies:

Phytic Acid: Found in plant-based foods like grains and legumes, phytic acid can form insoluble complexes with calcium, thereby reducing its bioaccessibility. nih.gov

Casein Phosphopeptides (CPPs): Derived from the enzymatic hydrolysis of casein, CPPs can chelate calcium and keep it soluble in the intestine, which is thought to enhance its absorption. nih.gov

Dietary Fat: The type and amount of fat in a diet can impact calcium bioavailability. While some studies suggest a positive correlation between fat content and calcium uptake, others have shown that increased fat can reduce water-soluble calcium. csic.es A lower pH, which can be influenced by fat content, generally reduces the formation of insoluble calcium phosphate, leading to better absorption. csic.es

Maillard Reaction Products: These compounds, formed during the heat processing of food, can negatively affect calcium bioavailability. For example, overheated milk with higher concentrations of Maillard reaction products showed lower calcium solubility compared to UHT milk. nih.gov

Soluble Fibers: The effect of soluble fibers on calcium absorption can be either positive or negative, depending on the specific type of fiber and other dietary components. nih.gov

Table 2: Dietary Factors and their Influence on Calcium Bioaccessibility/Bioavailability

Dietary FactorSourceEffect on Calcium BioavailabilityMechanism
Phytic Acid Grains, legumesInhibitoryForms insoluble complexes with calcium. nih.gov
Casein Phosphopeptides (CPPs) Milk proteinEnhancingKeeps calcium soluble in the intestine. nih.gov
Dietary Fat Various foodsVariableCan influence intestinal pH and formation of calcium soaps. csic.es
Maillard Reaction Products Processed foodsInhibitoryReduces calcium solubility. nih.gov
Soluble Fibers Fruits, vegetables, grainsVariableEffects can be positive or negative depending on the type. nih.gov

Use as Analytical Reagents and Probes in Biological Systems

Calcium-specific chelators are fundamental to the development of analytical tools for measuring and manipulating intracellular calcium concentrations. Their ability to selectively bind calcium ions has been harnessed to create fluorescent indicators and buffering systems that are indispensable for studying calcium signaling in a vast array of biological processes.

Development of Calcium-Sensitive Fluorescent Dyes and Indicators

The development of calcium-sensitive fluorescent dyes revolutionized the study of intracellular calcium dynamics. These indicators are designed around a calcium chelator, which, upon binding to Ca²⁺, undergoes a change in its fluorescent properties. scimedia.com This change can manifest as an increase in fluorescence intensity or a shift in the excitation or emission wavelength. scimedia.com

The pioneering work in this field involved modifying the structure of highly selective calcium chelators like BAPTA and EGTA and coupling them to a fluorophore. scimedia.comoxinst.com This strategy led to the creation of a wide range of fluorescent calcium indicators with varying affinities for calcium, spectral properties, and cellular localizations.

Key developments and examples of these indicators include:

First Generation Indicators: Quin-2 was one of the earliest widely used fluorescent calcium indicators. scimedia.com

Ratiometric Indicators: Dyes like Fura-2 and Indo-1 are ratiometric, meaning that the ratio of fluorescence intensity at two different wavelengths is used to determine the calcium concentration. oxinst.comresearchgate.net This method has the advantage of being less susceptible to variations in dye concentration, cell thickness, and illumination intensity. researchgate.net

Visible Light-Excitable Indicators: The development of indicators like Fluo-3, Fluo-4, and Rhod-2, which can be excited by visible light (e.g., a 488 nm argon laser), made calcium imaging more accessible and less phototoxic to cells. scimedia.comoxinst.com These are single-wavelength indicators where the fluorescence intensity increases upon calcium binding. oxinst.comnih.gov

Genetically Encoded Calcium Indicators (GECIs): More recent advancements include the development of GECIs like GCaMP and Cameleon. scimedia.comoxinst.com These are proteins that can be genetically introduced into specific cells or organisms, allowing for targeted and long-term monitoring of calcium dynamics in vivo. oxinst.com

Table 3: Common Calcium-Sensitive Fluorescent Dyes

IndicatorTypeExcitation/Emission (approx. nm)Key Features
Fura-2 Ratiometric340/380 (excitation), 510 (emission)Dual-wavelength excitation allows for ratiometric measurement. researchgate.net
Indo-1 Ratiometric350 (excitation), 405/475 (emission)Dual-wavelength emission allows for ratiometric measurement. scimedia.comresearchgate.net
Fluo-4 Single-Wavelength490 (excitation), 520 (emission)Bright, widely used for confocal microscopy. oxinst.com
Rhod-2 Single-Wavelength552 (excitation), 581 (emission)Red-shifted spectra, suitable for multiplexing with other probes. scimedia.com
Cal-520 Single-Wavelength492 (excitation), 514 (emission)High signal-to-noise ratio, capable of detecting single action potentials. nih.gov

Buffering Calcium Concentrations in Controlled Experimental Systems

In addition to their role as indicators, calcium-specific chelators are used as exogenous buffers to control and stabilize intracellular calcium concentrations in experimental settings. nih.govphysiology.org By introducing a known concentration of a calcium buffer with a specific affinity (Kd) for Ca²⁺, researchers can clamp the free calcium concentration at a desired level or slow down the kinetics of calcium transients. nih.gov

This technique is crucial for:

Dissecting Calcium-Dependent Processes: By controlling the calcium concentration, scientists can investigate the specific calcium thresholds required to activate or inhibit various cellular processes, such as enzyme activity, ion channel gating, and gene expression.

Studying the Role of Endogenous Buffers: The introduction of exogenous buffers can help to probe the characteristics and capacity of the cell's own intrinsic calcium buffering systems, which include calcium-binding proteins and organelles like the endoplasmic reticulum and mitochondria. nih.gov

Modulating Signal Amplitude and Duration: The choice of buffer can significantly alter the shape of a calcium signal. For example, a rapid buffer like BAPTA will quickly bind calcium, reducing the peak amplitude of a transient, while a slower buffer like EGTA will have a less pronounced effect on the peak but will prolong the decay phase. nih.gov

The properties of the buffer, including its affinity for calcium, its on- and off-rates for calcium binding, and its mobility within the cell, all determine its physiological effect. nih.govphysiology.org Understanding these properties allows for the precise manipulation of calcium signals to elucidate their role in cellular function.

Future Directions and Emerging Research Avenues in Calcium Specific Chelator Science

Development of Advanced Chelator Systems with Enhanced Spatiotemporal Control

A major frontier in chelator science is the ability to control calcium concentration with high precision in both space and time. This has led to the development of "caged" calcium chelators, which are photolabile molecules that release calcium upon illumination. thermofisher.combiotium.com

Photolabile Chelators:

These compounds, such as NP-EGTA and DMNP-EDTA, act as light-sensitive cages for calcium ions. thermofisher.combiotium.combiotium.com Before being exposed to light, they bind calcium with high affinity. biotium.combiotium.com Upon photolysis with UV light, their molecular structure changes, drastically reducing their affinity for calcium and causing a rapid increase in the local concentration of free calcium ions. biotium.combiotium.com This technology provides researchers with a powerful tool to induce localized calcium signals within cells and tissues, mimicking physiological events with remarkable temporal and spatial resolution. thermofisher.com

Recent research has focused on refining these photolabile chelators to improve their properties. For instance, DMNPE-4, a dimethoxy-ortho-nitrophenyl derivative of EGTA, exhibits a higher affinity for calcium and a greater extinction coefficient compared to the earlier NP-EGTA. nih.gov This results in a more efficient release of calcium upon photolysis. nih.gov The development of cell-permeant versions of these chelators, such as DMNP-EDTA AM ester, further enhances their utility in live-cell imaging and manipulation. biotium.com

The table below summarizes key properties of some advanced photolabile calcium chelators:

ChelatorPre-photolysis K_d for Ca2+Post-photolysis K_d for Ca2+Key Features
NP-EGTA High affinityLow affinityPhotolabile Ca2+ chelator that can be used to rapidly deliver a pulse of Ca2+ upon illumination with ultraviolet light. thermofisher.com
DMNP-EDTA 5 nM3 mMAlso known as DM-Nitrophen™, it can be used to release a pulse of calcium when exposed to light. biotium.combiotium.com
DMNPE-4 48 nM (pH 7.2)~2 mMHigher affinity and larger extinction coefficient than NP-EGTA, leading to efficient Ca2+ release. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chelator Discovery and Design

Computational Approaches:

Density Functional Theory (DFT) and Monte Carlo simulations are being employed to predict the chelating capabilities of different molecules. nih.govresearchgate.netacs.org For example, a recent study used these methods to compare the performance of tetrasodium (B8768297) glutamate (B1630785) diacetate (GLDA) and hydroxyethylenediamine triacetic acid (HEDTA) as chelators for calcium ions under specific conditions. nih.govresearchgate.netacs.org Such computational analyses provide valuable insights into the electron transfer capabilities and adsorption energies of chelators, guiding the design of new molecules with enhanced binding affinity and selectivity. nih.govresearchgate.net

AI and ML algorithms can also be trained to:

Predict the three-dimensional structure of proteins that bind calcium. mdpi.com

Identify potential calcium-binding sites in proteins with high accuracy. mdpi.com

Screen large virtual libraries of compounds to identify promising new chelator candidates. mdpi.com

Optimize the synthesis routes for known and novel chelators. drugtargetreview.com

This data-driven approach is expected to dramatically reduce the time and cost associated with bringing new chelators from the laboratory to practical application. mednexus.org

Exploration of Novel Natural and Bio-inspired Calcium Chelating Compounds

Nature provides a rich source of inspiration for the development of new calcium chelators. Researchers are increasingly turning to natural and bio-inspired compounds, which often exhibit high specificity and biocompatibility.

Natural Chelators:

Marine-Derived Compounds: Organisms from marine environments have been found to produce a variety of calcium-chelating compounds. researchgate.net For instance, peptides derived from marine algae and sea cucumbers have shown the ability to bind calcium. mdpi.comacs.org Protein hydrolysates from Schizochytrium sp., a marine alga, have been shown to form nanocomposites with calcium ions, with the primary binding sites being the carboxyl, carbonyl, and amino groups of the peptides. acs.org

Plant-Based Chelators: Certain plants are natural sources of calcium chelators. greennutritionals.com.auresearchgate.net For example, Lithothamnium calcareum, a marine plant, is a rich source of natural calcium. greennutritionals.com.au Additionally, compounds like citric acid, malic acid, and various amino acids found in plants can act as chelating agents. cd-bioparticles.net

Vitamin K-Dependent Proteins: Endogenous proteins like matrix Gla protein (MGP) and osteocalcin (B1147995) are activated through vitamin K-dependent carboxylation, which allows them to chelate calcium ions. nih.gov These proteins play a crucial role in regulating calcium in the body, such as inhibiting arterial calcification. nih.gov

Bio-inspired and Biomimetic Strategies:

Scientists are also creating synthetic compounds that mimic the structure and function of natural chelators. nih.gov This "biomimetic" approach involves using macromolecules like proteins and polysaccharides as templates for the synthesis of calcium phosphate (B84403) constructs. nih.gov The functional groups on these templates can chelate calcium ions, guiding the formation of mineralized structures that resemble those found in bone. nih.govmdpi.com

Research into Multi-functional Chelators with Dual or Synergistic Activities

The next generation of chelators is being designed to perform multiple functions simultaneously. These multi-functional chelators can combine calcium chelation with other therapeutic or diagnostic capabilities.

Synergistic Therapeutic Approaches:

Chelators with Antioxidant Properties: Some common calcium chelators, such as EGTA, have been found to exhibit superoxide (B77818) scavenging activities when complexed with certain metal ions like manganese (II) and copper (II). science.gov This suggests the potential for developing chelators that can simultaneously modulate calcium levels and combat oxidative stress.

Enhanced Antimicrobial Activity: Studies have shown that metal-chelating agents can enhance the antimicrobial activity of substances like lysozyme. science.gov This opens up possibilities for designing chelator-based systems to combat bacterial infections.

Combined Cancer Therapy: An intelligent nanoplatform has been developed that combines a calcium- and iron-doped mesoporous silica (B1680970) nanoparticle with the drug dihydroartemisinin (B1670584) (DHA). bohrium.com This system responds to the tumor microenvironment by releasing calcium and iron ions, which induces cell death through multiple mechanisms, including chemotherapy and oncosis therapy. bohrium.com

Theranostic Chelators:

The development of "theranostic" chelators, which combine therapeutic and diagnostic functions, is a promising area of research. For instance, fluorescent chelators like FURA 2/AM can selectively bind calcium ions, allowing for real-time monitoring of intracellular calcium dynamics while simultaneously modulating calcium levels. scbt.com

Addressing Challenges in Translating In Vitro Findings to Complex Biological Systems Research

A significant hurdle in chelator development is the translation of promising results from simplified in vitro models to the complex environment of a living organism (in vivo). sygnaturediscovery.comnih.gov

The In Vitro-In Vivo Gap:

Biological Complexity: Living organisms are vastly more intricate than laboratory models. sygnaturediscovery.com The interplay between different organs, tissues, and physiological factors can significantly alter the behavior and efficacy of a chelator. sygnaturediscovery.com

Model Validity: The animal or cellular models used in research must accurately reflect the human condition being studied. sygnaturediscovery.com Differences between species can lead to discrepancies between preclinical and clinical results. mdpi.com

Bioavailability and Biodistribution: A chelator that performs well in a petri dish may not be effectively absorbed or reach its target site in the body. frontiersin.org Factors such as stability in the gastrointestinal tract and the ability to cross cellular membranes are critical for in vivo success. mdpi.com

Strategies for Bridging the Gap:

To overcome these challenges, researchers are focusing on:

Developing more sophisticated in vitro models that better mimic physiological conditions. nih.gov

Carefully designing experiments with translation in mind from the earliest stages of research. sygnaturediscovery.com

Utilizing advanced imaging techniques to track the biodistribution and target engagement of chelators in vivo.

Conducting more validation studies that directly compare in vitro and in vivo results. frontiersin.org

By addressing these translational challenges, the scientific community can more effectively harness the full potential of novel calcium-specific chelators for both research and therapeutic applications.

Q & A

Q. How do I select an appropriate calcium-specific chelator for neuronal calcium imaging studies?

Calcium-specific chelators like Fura-2, Fluo-4, and BAPTA derivatives are tailored for distinct experimental needs. For neuronal systems, consider:

  • Spectral properties : Fura-2 is ratiometric, enabling quantification via dual-excitation wavelengths (e.g., 340/380 nm), reducing artifacts from dye concentration or cell thickness variations .
  • Calcium affinity : BAPTA (Kd ~100–200 nM) suits high calcium transients, while lower-affinity dyes (e.g., X-Rhod-1) detect subtle fluctuations .
  • Membrane permeability : Use AM ester forms (e.g., Fluo-4 AM) for live-cell loading, but verify compartmentalization artifacts using dextran-conjugated probes .

Q. What experimental controls are critical when using EGTA vs. BAPTA in calcium buffering?

EGTA (Kd ~150 nM for Ca<sup>2+</sup>) and BAPTA (Kd ~100–200 nM) differ in kinetics and metal selectivity:

  • Kinetic rates : BAPTA binds Ca<sup>2+</sup> ~10× faster than EGTA, making it preferable for rapid signaling studies (e.g., synaptic transmission) .
  • Magnesium interference : EGTA has higher Mg<sup>2+</sup> affinity (Kd ~10 mM) than BAPTA (Kd ~1 mM), making BAPTA better for Mg<sup>2+</sup>-rich environments .
  • pH sensitivity : BAPTA derivatives are pH-insensitive (pKa ~5–6), unlike EGTA (pKa ~9), which is unstable in acidic conditions .

Q. How can heavy metal interference in calcium measurements be mitigated?

Heavy metals (e.g., Zn<sup>2+</sup>, Mn<sup>2+</sup>) compete with Ca<sup>2+</sup> for binding sites on BAPTA-based indicators. Use:

  • TPEN : A membrane-permeable chelator with high specificity for Zn<sup>2+</sup>/Mn<sup>2+</sup> (Kd ~10<sup>−15</sup> M) but negligible Ca<sup>2+</sup> affinity. Pre-incubate cells with 1–10 µM TPEN for 30 minutes to scavenge interfering ions .
  • Calcium-free controls : Validate specificity by repeating experiments in calcium-depleted buffers (e.g., 5 mM EGTA) .

Advanced Research Questions

Q. What methodologies are used to determine calcium-binding constants (Kd) for novel chelators?

Calcium titrations with spectroscopic or fluorometric readouts are standard:

  • Spectrophotometric titration : Monitor absorbance at λmax (e.g., 263 nm for calcium-free chelators) as incremental CaCl2 is added. Fit data to a binding model using software like CaLigator to calculate macroscopic binding constants (log KA) .
  • Competitive assays : Use a reference chelator (e.g., 5,5′-Br2-BAPTA, Kd = 1 µM) to calibrate protein-chelator interactions in solution .
  • Data analysis : Apparent Kd (Kd,app) is derived from averaging log KA values across binding sites .

Q. How do discrepancies in calcium signaling data arise when using different chelators, and how can they be resolved?

Contradictions often stem from chelator specificity and experimental context:

  • Case study : EDTA (non-specific for Ca<sup>2+</sup>/Mg<sup>2+</sup>) abolished PCLP1-induced adhesion, while EGTA (Ca<sup>2+</sup>-specific) only partially inhibited it, revealing Mg<sup>2+</sup>-dependent integrin activation .
  • Resolution : Validate chelator selectivity via ICP-MS or fluorescent metal sensors. For example, use Mag-Fluo-4 for Mg<sup>2+</sup> quantification alongside calcium probes .

Q. What computational tools enhance the design of photo-reversible calcium chelators for dynamic studies?

Photo-switchable chelators (e.g., DM-nitrophen) require molecular dynamics (MD) simulations and quantum mechanical (QM) modeling:

  • MD simulations : Predict conformational changes upon UV irradiation (e.g., 350–400 nm) to assess calcium release kinetics .
  • QM calculations : Optimize photolabile moieties (e.g., nitro groups) for stability and activation wavelengths using Gaussian or ORCA software .

Methodological Recommendations

  • Reproducibility : Document chelator purity (e.g., CAS 85233-19-8 for BAPTA ), buffer composition (e.g., 5 mM Tris-HCl, 150 mM KCl ), and validation steps (e.g., ICP-MS for metal contamination) .
  • Data reporting : Follow Beilstein Journal guidelines, including supplemental files for raw titration data and computational scripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.